(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-4-2-3-5(8)6(9)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNZDWKDZWPYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604864 | |
| Record name | (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21898-43-1 | |
| Record name | (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid, a molecule of interest for various research and development applications. This document outlines the core synthetic strategy, provides a detailed plausible experimental protocol, and presents key data in a structured format for ease of reference.
Introduction
This compound, with the CAS Number 21898-43-1, is a pyrrole derivative featuring a glyoxylic acid moiety at the 2-position. Its structural motifs are present in various biologically active compounds, making its synthesis a relevant topic for medicinal chemistry and drug discovery. The primary and most direct route for the synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of 1-methylpyrrole.
Core Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step reaction sequence:
-
Friedel-Crafts Acylation: Reaction of 1-methylpyrrole with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate, (1-methyl-1H-pyrrol-2-yl)(oxo)acetyl chloride.
-
Hydrolysis: Subsequent hydrolysis of the acyl chloride intermediate to yield the final product, this compound.
This pathway is illustrated in the diagram below.
Detailed Experimental Protocols
The following is a detailed, plausible experimental protocol for the synthesis of this compound. This protocol is based on established procedures for Friedel-Crafts acylation of pyrrole derivatives.
Step 1: Friedel-Crafts Acylation of 1-Methylpyrrole
Materials:
-
1-Methylpyrrole
-
Oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.
-
Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
A solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the mixture is stirred for an additional 20 minutes at 0 °C.
-
A solution of 1-methylpyrrole (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature does not rise above 5 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude (1-methyl-1H-pyrrol-2-yl)(oxo)acetyl chloride, which is often used in the next step without further purification.
Step 2: Hydrolysis to this compound
Materials:
-
Crude (1-methyl-1H-pyrrol-2-yl)(oxo)acetyl chloride
-
Water
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Dilute hydrochloric acid
Procedure:
-
The crude acyl chloride from Step 1 is dissolved in diethyl ether.
-
The solution is slowly added to a stirred mixture of ice and water.
-
The mixture is stirred vigorously for 1-2 hours until the hydrolysis is complete (monitored by TLC or the disappearance of the acyl chloride).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are extracted with a saturated sodium bicarbonate solution.
-
The aqueous bicarbonate extract is carefully acidified with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following tables summarize the key chemical and physical properties of the starting materials and the final product.
Table 1: Properties of Key Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Methylpyrrole | C₅H₇N | 81.12 | 96-54-8 |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 79-37-8 |
| Aluminum chloride | AlCl₃ | 133.34 | 7446-70-0 |
| This compound | C₇H₇NO₃ | 153.14 | 21898-43-1 |
Table 2: Anticipated Spectroscopic Data for this compound
| ¹H NMR (Anticipated) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyrrole-H (C5) | ~7.0-7.2 | dd | H-5 |
| Pyrrole-H (C3) | ~6.8-7.0 | dd | H-3 |
| Pyrrole-H (C4) | ~6.1-6.3 | t | H-4 |
| N-Methyl | ~3.9-4.1 | s | N-CH₃ |
| Carboxylic Acid | >10 | br s | COOH |
| ¹³C NMR (Anticipated) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (keto) | ~180-185 | C=O (keto) |
| Carbonyl (acid) | ~160-165 | C=O (acid) |
| Pyrrole C2 | ~130-135 | C-2 |
| Pyrrole C5 | ~125-130 | C-5 |
| Pyrrole C3 | ~115-120 | C-3 |
| Pyrrole C4 | ~110-115 | C-4 |
| N-Methyl | ~35-40 | N-CH₃ |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Table 3: Yield and Physical Properties
| Property | Value |
| Theoretical Yield | Dependent on starting material quantities |
| Melting Point | Not reported in available literature |
| Appearance | Expected to be a crystalline solid |
Safety Considerations
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Aluminum chloride is a water-sensitive and corrosive solid. It can cause severe burns. Handle in a dry environment and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
The Friedel-Crafts acylation reaction can be exothermic. Proper temperature control is crucial, especially during the addition of reagents.
-
The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling and ventilation.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.
Technical Guide: Spectroscopic and Synthetic Overview of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid (CAS No: 21898-43-1). Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The guide is intended to support researchers in the identification, synthesis, and further investigation of this compound in drug discovery and development contexts.
Compound Identification
| IUPAC Name | This compound |
| CAS Number | 21898-43-1[1][2] |
| Molecular Formula | C₇H₇NO₃[3] |
| Molecular Weight | 153.14 g/mol [3] |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds, including substituted pyrrole and acetic acid derivatives.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.0 | Singlet (broad) | 1H | -COOH |
| ~7.0 | Doublet of doublets | 1H | H-5 (Pyrrole) |
| ~6.8 | Doublet of doublets | 1H | H-3 (Pyrrole) |
| ~6.2 | Doublet of doublets | 1H | H-4 (Pyrrole) |
| ~3.9 | Singlet | 3H | N-CH₃ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~180.0 | C=O (Carboxylic Acid) |
| ~162.0 | C=O (Ketone) |
| ~130.0 | C-2 (Pyrrole) |
| ~125.0 | C-5 (Pyrrole) |
| ~118.0 | C-3 (Pyrrole) |
| ~110.0 | C-4 (Pyrrole) |
| ~35.0 | N-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1730 | Strong | C=O stretch (Ketone) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1550 | Medium | C=C stretch (Pyrrole ring) |
| ~1400 | Medium | C-N stretch (Pyrrole ring) |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 153 | [M]⁺ (Molecular Ion) |
| 108 | [M - COOH]⁺ |
| 80 | [M - COOH - CO]⁺ or [C₅H₆N]⁺ |
Proposed Synthesis Protocol
A plausible synthetic route for this compound involves the acylation of 1-methylpyrrole.
Reaction Scheme
1-Methylpyrrole can be acylated with oxalyl chloride to yield an acyl chloride intermediate, which is then hydrolyzed to the desired carboxylic acid.
Experimental Procedure
-
Acylation: To a solution of 1-methylpyrrole (1 equivalent) in anhydrous diethyl ether at 0°C, a solution of oxalyl chloride (1.1 equivalents) in diethyl ether is added dropwise with stirring. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.
-
Hydrolysis: The reaction mixture is then cooled to 0°C and water is slowly added. The resulting mixture is stirred for 1 hour.
-
Extraction and Purification: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
References
(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid chemical properties and structure
An In-depth Technical Guide on (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. Due to the limited availability of public data, this document focuses on summarizing the established structural and basic chemical information. At present, detailed experimental protocols, extensive physicochemical properties, and in-depth biological activity data are not widely reported in the scientific literature. This guide serves as a foundational resource, consolidating the known attributes of the compound and identifying areas where further research is required.
Chemical Structure and Identification
This compound, a derivative of pyrrole, is characterized by a methyl group at the first position of the pyrrole ring and an oxoacetic acid substituent at the second position.
Below is a diagram illustrating the logical relationship of its structural components.
Caption: Logical structure of this compound.
The structural details and identifiers of the compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 21898-43-1 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [3] |
| Canonical SMILES | CN1C=CC=C1C(=O)C(=O)O | [4] |
| InChI Key | QFNZDWKDZWPYCB-UHFFFAOYSA-N | [4] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
It is important to note that while data for structurally similar compounds, such as (1-Methyl-1H-pyrrol-2-yl)acetic acid, may be found, these values are not directly applicable to the "oxo" derivative and should be treated with caution.
Synthesis and Experimental Protocols
A definitive and detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. While general methods for the acylation of N-methylpyrrole and subsequent oxidation or hydrolysis could theoretically yield this compound, specific reaction conditions, purification methods, and yields have not been published.
The diagram below outlines a general, hypothetical workflow for the synthesis of this compound, based on common organic chemistry principles.
Caption: A hypothetical synthesis workflow for this compound.
Biological Activity and Signaling Pathways
There is currently no published research detailing the biological activity of this compound. Consequently, information regarding its mechanism of action, potential therapeutic applications, or any involvement in cellular signaling pathways is unavailable.
Conclusion and Future Directions
This compound is a chemical compound for which basic structural information is available. However, a significant gap exists in the scientific literature concerning its physicochemical properties, a validated synthesis protocol, and its biological activity. This lack of data presents an opportunity for further research to characterize this molecule fully. Future studies should aim to:
-
Develop and publish a reliable and reproducible synthesis method.
-
Experimentally determine its key physicochemical properties such as melting point, boiling point, solubility in various solvents, and its pKa value.
-
Conduct in vitro and in vivo studies to investigate its potential biological activities and toxicological profile.
This foundational work is essential before its potential applications in drug development or other scientific fields can be explored.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Pyrrole Derivatives
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the pyrrole scaffold has emerged as a privileged structure, consistently featuring in a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of novel pyrrole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Anticancer Activity of Pyrrole Derivatives
Pyrrole-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[1][2] Several novel derivatives have been shown to inhibit cancer cell growth and proliferation through mechanisms such as the disruption of microtubule polymerization and the inhibition of key signaling pathways.[1]
One of the critical pathways implicated in various cancers and targeted by certain pyrrole derivatives is the Hedgehog signaling pathway.[3] Dysregulation of this pathway can lead to uncontrolled cell growth and tumor development.
Quantitative Anticancer Data
The cytotoxic effects of various novel pyrrole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Pyrrole-A1 | LoVo (Colon) | 45.81 (at 50µM after 48h) | [4] |
| Pyrrole-B2 | MCF-7 (Breast) | 16.67 (at 400µM after 48h) | [4] |
| Pyrrole-C3 | SK-OV-3 (Ovary) | Comparable to Doxorubicin at 200µM | [4] |
Signaling Pathway: Hedgehog Signaling Inhibition
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development and progression of various cancers. Certain pyrrole derivatives have been identified as inhibitors of this pathway.
Antimicrobial Activity of Pyrrole Derivatives
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrrole derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[5][6][7] Their mechanisms of action are varied, often involving the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Data
The antimicrobial efficacy of pyrrole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrrole-D4 | Staphylococcus aureus | - | [6] |
| Pyrrole-E5 | Bacillus cereus | - | [6] |
| Pyrrole-F6 | Escherichia coli | - | [7] |
| Pyrrole-G7 | Candida albicans | - | [7] |
Note: Specific MIC values were not provided in the source abstracts, but the compounds were reported to have promising activity.
Anti-inflammatory Activity of Pyrrole Derivatives
Chronic inflammation is a key driver of numerous diseases. Pyrrole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent inhibitory effects on key inflammatory mediators.[8][9] A primary target for many anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of pyrrole derivatives is often assessed by their ability to inhibit the COX-2 enzyme, with IC50 values indicating their potency.
| Compound ID | Target | IC50 (µM) | Reference |
| Pyrrolopyrimidine-5a | COX-2 | - | [10] |
| Pyrrolopyrimidine-5b | COX-2 | - | [10] |
Note: Specific IC50 values were not provided in the source abstract, but the compounds were reported to have potent dual inhibitory activity.
Signaling Pathway: COX-2 Signaling Cascade in Inflammation
The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[11][12] Inhibition of COX-2 is a key strategy for reducing inflammation.
Neuroprotective Activity of Pyrrole Derivatives
Neurodegenerative diseases represent a significant and growing health concern. Emerging research highlights the neuroprotective potential of certain pyrrole derivatives, which may offer therapeutic benefits by mitigating oxidative stress and apoptosis in neuronal cells.[13][14]
Quantitative Neuroprotective Data
The neuroprotective effects of pyrrole derivatives can be assessed by their ability to increase cell viability in the presence of a neurotoxin.
| Compound ID | Neurotoxin | Cell Line | Protection | Reference |
| Pyrrole-H8 | 6-OHDA | PC12 | Significant | [15] |
| Pyrrole-I9 | H2O2 | SH-SY5Y | Significant at 10µM | [14] |
| Pyrrolemorine A | OGD/R | PC12 | Neuroprotective | [16] |
Note: OGD/R refers to Oxygen-Glucose Deprivation/Reperfusion.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key assays used to evaluate the biological activities of novel pyrrole derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the pyrrole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[20][21]
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[22]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrrole derivative solution at different concentrations into the wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[23][24][25][26][27] It can be used to investigate the effect of pyrrole derivatives on the expression levels of proteins involved in specific signaling pathways.
Workflow:
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The diverse biological activities of novel pyrrole derivatives underscore their significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, coupled with their amenability to chemical modification, make them a highly attractive scaffold for medicinal chemists. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting field. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in translating their therapeutic promise into clinical reality.
References
- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pyrrolopyrimidine Derivatives as Dual COX-2/ACE2 Inhibitors: Design, Synthesis, and Anti-Inflammatory Evaluation [frontiersin.org]
- 11. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. brieflands.com [brieflands.com]
- 16. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. hereditybio.in [hereditybio.in]
- 21. chemistnotes.com [chemistnotes.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
In Silico Prediction of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico and experimental workflow for the prediction and validation of the bioactivity of the novel compound (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid. Given the known anti-inflammatory, analgesic, and anticancer properties of various pyrrole derivatives, this document hypothesizes a similar therapeutic potential for the target compound, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2). This guide provides detailed methodologies for a multi-step in silico analysis, including target prediction, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, it details subsequent experimental protocols for the validation of in silico findings, including enzyme inhibition and cell-based cytotoxicity assays. All quantitative data are presented in structured tables, and complex workflows and signaling pathways are visualized using Graphviz diagrams to facilitate clear and actionable insights for drug discovery and development.
Introduction
This compound is a small molecule with a pyrrole scaffold, a class of heterocyclic compounds known for a wide range of pharmacological activities.[1] Pyrrole derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal agents.[2] A notable mechanism of action for some anti-inflammatory pyrrole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] This enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[4]
This guide presents a prospective in silico investigation to predict the bioactivity of this compound, followed by a proposed experimental framework to validate these predictions. The central hypothesis is that this compound may act as a selective COX-2 inhibitor, offering potential therapeutic benefits with a reduced side-effect profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
In Silico Bioactivity Prediction Workflow
A systematic in silico workflow is proposed to predict the bioactivity, pharmacokinetics, and toxicity of this compound. This multi-faceted approach allows for a comprehensive evaluation of the compound's potential as a drug candidate.
Target Identification
The initial step is to identify potential biological targets for this compound. This can be achieved through a combination of ligand-based and structure-based approaches.
Experimental Protocol: Target Fishing
-
Ligand-Based Target Prediction:
-
Utilize online platforms such as SwissTargetPrediction, PharmMapper, and SuperPred.
-
Input the SMILES string (Simplified Molecular Input Line Entry System) of the compound: CN1C=CC=C1C(=O)C(=O)O.
-
These servers compare the 2D and 3D similarity of the query molecule to a database of known bioactive ligands to predict potential targets.
-
-
Structure-Based (Inverse Docking) Target Prediction:
-
Prepare the 3D structure of this compound.
-
Screen the compound against a library of protein binding sites using inverse docking software (e.g., idock, TarFisDock).
-
The output will be a ranked list of potential protein targets based on predicted binding affinities.
-
-
Target Prioritization:
-
Consolidate the lists of potential targets from both approaches.
-
Prioritize targets based on their relevance to inflammatory diseases and cancer, given the known activities of pyrrole derivatives.
-
Perform a literature review to identify experimental evidence supporting the interaction of similar compounds with the prioritized targets.
-
Hypothetical Target Prediction Results
| Prediction Method | Top Predicted Targets | Confidence Score |
| SwissTargetPrediction | Prostaglandin G/H synthase 2 (COX-2) | 0.85 |
| PharmMapper | Cyclooxygenase-2, Carbonic Anhydrase IX, Aldose Reductase | High Fit Score |
| Inverse Docking | Prostaglandin H2 synthase-2, Matrix metalloproteinase-9 | High Docking Score |
Molecular Docking
Based on the target prediction results, molecular docking simulations will be performed to investigate the binding affinity and interaction patterns of this compound with the active site of human COX-2.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). Several structures are available, for instance, PDB IDs: 5KIR, 1CX2, 3LN1.[5][6][7]
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools or Maestro.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site of COX-2 based on the location of the co-crystallized ligand in the PDB structure.
-
Perform the docking simulation using software such as AutoDock Vina or Glide.
-
Generate multiple binding poses of the ligand within the active site.
-
-
Analysis of Results:
-
Analyze the docking poses based on their binding energy scores.
-
Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.
-
Hypothetical Molecular Docking Results for COX-2
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Arg513, Val523, Ser530 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity.[8][9] A QSAR model can be developed to predict the COX-2 inhibitory activity of novel pyrrole derivatives.
Experimental Protocol: QSAR Model Development
-
Data Collection:
-
Compile a dataset of structurally diverse pyrrole derivatives with experimentally determined COX-2 inhibitory activities (e.g., IC50 values).
-
Ensure the data is curated and standardized.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, and quantum-chemical) for each compound in the dataset.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests to build the QSAR model.
-
-
Model Validation:
-
Validate the model using internal and external validation techniques to assess its predictive power.
-
Use the validated model to predict the COX-2 inhibitory activity of this compound.
-
Hypothetical QSAR Prediction
| Model | Predicted pIC50 |
| MLR-based QSAR | 7.2 |
| SVM-based QSAR | 7.5 |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target.[10][11]
Experimental Protocol: Pharmacophore Model Generation
-
Model Generation:
-
Generate a pharmacophore model based on the docked pose of this compound in the COX-2 active site.
-
Alternatively, generate a ligand-based pharmacophore model from a set of known active COX-2 inhibitors.
-
-
Virtual Screening:
-
Use the generated pharmacophore model as a 3D query to screen large chemical databases for novel compounds with similar features.
-
Hypothetical Pharmacophoric Features for COX-2 Inhibition
| Feature Type | Number of Features |
| Hydrogen Bond Acceptor | 2 |
| Hydrogen Bond Donor | 1 |
| Aromatic Ring | 1 |
| Hydrophobic Center | 1 |
ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify potential liabilities.[12][13]
Experimental Protocol: In Silico ADMET Profiling
-
Prediction of Physicochemical Properties:
-
Calculate properties like molecular weight, logP, and polar surface area.
-
-
Prediction of Pharmacokinetic Properties:
-
Prediction of Toxicity:
Hypothetical ADMET Prediction for this compound
| Property | Predicted Value/Outcome |
| Molecular Weight ( g/mol ) | 153.14 |
| LogP | 0.85 |
| GI Absorption | High |
| Blood-Brain Barrier Permeant | No |
| Plasma Protein Binding | Moderate |
| Ames Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
| Acute Oral Toxicity (LD50) | Class 4 (Slightly toxic) |
| Skin Sensitization | Non-sensitizer |
Experimental Validation Workflow
The in silico predictions must be validated through experimental assays to confirm the bioactivity and mechanism of action of this compound.
Enzyme Inhibition Assay
An in vitro enzyme inhibition assay will be performed to determine the inhibitory activity of the compound against human COX-2.
Experimental Protocol: COX-2 Inhibition Assay
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin production)
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound, positive control, or vehicle (negative control).
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Incubate at 37°C for a defined period.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Hypothetical COX-2 Inhibition Data
| Compound | IC50 (µM) |
| This compound | 5.2 |
| Celecoxib (Positive Control) | 0.8 |
Cell-Based Cytotoxicity Assay
A cell-based assay will be conducted to evaluate the cytotoxicity of the compound on a relevant cell line (e.g., a cancer cell line that overexpresses COX-2, such as HT-29 colon cancer cells) and a normal cell line (e.g., HEK293) to determine its therapeutic index.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture the selected cell lines in appropriate media and conditions.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound.
-
Determine the CC50 value (the concentration of the compound that causes 50% reduction in cell viability).
-
Hypothetical Cytotoxicity Data
| Cell Line | CC50 (µM) |
| HT-29 | 25.8 |
| HEK293 | > 100 |
Hypothetical Signaling Pathway
Based on the predicted inhibition of COX-2, the following diagram illustrates the potential mechanism of action of this compound within the arachidonic acid signaling pathway.
Conclusion
This technical guide provides a robust and systematic framework for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. The proposed workflow, beginning with computational target identification and culminating in experimental verification, offers a comprehensive approach to characterizing novel chemical entities. The hypothetical results presented herein suggest that this compound warrants further investigation as a potential selective COX-2 inhibitor for the treatment of inflammatory conditions. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Methyl 2-oxo-2-(1h-pyrrol-2-yl)acetate [synhet.com]
- 2. scbt.com [scbt.com]
- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. 5KIR: The Structure of Vioxx Bound to Human COX-2 [ncbi.nlm.nih.gov]
- 6. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 [ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
- 9. researchgate.net [researchgate.net]
- 10. A Quantitative Structure-Activity Relationship for Human Plasma Protein Binding: Prediction, Validation and Applicability Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predictive ADMET Modeling - BHSAI [bhsai.org]
- 14. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ayushcoe.in [ayushcoe.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In silico prediction of chemical Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An In Silico Method to Help Identify Lethally Toxic Chemicals [pcrm.org]
- 23. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods | springermedizin.de [springermedizin.de]
- 24. Underestimations in the In Silico-Predicted Toxicities of V-Agents [mdpi.com]
- 25. Application of toxicology in silico methods for prediction of acute toxicity (LD50) for Novichoks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]
- 27. In silico Prediction of Skin Sensitization: Quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. SkinSensPred as a Promising in Silico Tool for Integrated Testing Strategy on Skin Sensitization | MDPI [mdpi.com]
- 29. tandfonline.com [tandfonline.com]
- 30. In silico predictions of skin sensitization using OECD QSAR toolbox | ToxStrategies [toxstrategies.com]
An In-Depth Technical Guide on (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid (CAS: 21898-43-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is limited. This guide provides a comprehensive overview based on available data and inferences from structurally related compounds. Further experimental validation is recommended.
Introduction
This compound, with the CAS number 21898-43-1, is a pyrrole derivative characterized by a methyl group at the 1-position of the pyrrole ring and an oxoacetic acid moiety at the 2-position.[1][2][3] Pyrrole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including natural products and synthetic drugs.[4][5] These derivatives have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This technical guide aims to provide a detailed overview of the available chemical data, potential synthetic routes, and plausible biological activities of this compound to support further research and development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. The data is compiled from various chemical supplier databases.[1][2][3][6]
| Property | Value | Reference |
| CAS Number | 21898-43-1 | [1][2][3][6] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| IUPAC Name | This compound | [6] |
| SMILES | CN1C=CC=C1C(=O)C(=O)O | [2] |
| InChI Key | QFNZDWKDZWPYCB-UHFFFAOYSA-N | [2] |
| Physical State | Solid (predicted) | |
| Solubility | No data available | [6] |
| Melting Point | No data available | [6] |
| Boiling Point | No data available | [6] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
A potential workflow for the synthesis is outlined below. This represents a generalized approach and would require optimization for this specific substrate.
Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol (Hypothetical)
Materials:
-
1-Methyl-1H-pyrrole
-
Oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous DCM under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reagents: A solution of 1-methyl-1H-pyrrole in anhydrous DCM is added dropwise to the cooled suspension. Subsequently, a solution of oxalyl chloride in anhydrous DCM is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature, with stirring continued until the reaction is complete (monitored by TLC).
-
Quenching and Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product, this compound, can be purified by recrystallization or column chromatography.
Potential Biological Activities and Signaling Pathways
Specific biological activity data for this compound is not available. However, the structural motif of a pyrrole ring linked to a dicarbonyl moiety is present in compounds investigated for various therapeutic applications.
Potential as an Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor
One of the most relevant areas of research for structurally similar compounds is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in tumor immune escape.[7][8][9][10] Many IDO1 inhibitors feature a heterocyclic core that mimics the indole ring of tryptophan. The pyrrole ring of this compound could potentially interact with the active site of IDO1.
Caption: Hypothesized mechanism of action as an IDO1 inhibitor.
Other Potential Activities
Derivatives of pyrrole-2-acetic acid have been explored for various other biological activities, including:
-
Antibacterial agents: Certain pyrrole carboxylic acid derivatives have been patented as antibacterial agents.
-
Anti-inflammatory agents: The structural similarity to known anti-inflammatory drugs suggests potential in this area.
Safety and Handling
According to available safety data sheets, this compound is considered hazardous.[6]
-
Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood.[6]
Conclusion
This compound is a simple pyrrole derivative for which detailed technical data is scarce in the public domain. Based on the chemistry of related compounds, a plausible synthesis route via Friedel-Crafts acylation of 1-methylpyrrole has been proposed. The structural features of this molecule suggest that it may be a candidate for biological screening, particularly as an inhibitor of enzymes such as IDO1, which is a key target in immuno-oncology. Further research is necessary to elucidate its synthesis, characterize its physicochemical properties, and evaluate its biological activities to determine its potential as a lead compound in drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. 21898-43-1|2-(1-Methyl-1H-pyrrol-2-yl)-2-oxoacetic acid| Ambeed [ambeed.com]
- 3. [21898-43-1], MFCD11983457, this compound [combi-blocks.com]
- 4. mdpi.com [mdpi.com]
- 5. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent update on the discovery of indoleamine-2,3-dioxygenase 1 inhibitors targeting cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of indoleamine 2,3-dioxygenase: a review of novel patented lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrrole Derivatives with the Molecular Formula C₇H₇NO₃
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of pyrrole derivatives with the molecular formula C₇H₇NO₃. This class of compounds is of significant interest to researchers in medicinal chemistry, drug development, and materials science due to the versatile reactivity of the pyrrole scaffold and its prevalence in bioactive molecules. This document focuses on two primary isomers: Methyl 4-formyl-1H-pyrrole-2-carboxylate and 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid , summarizing key quantitative data, detailing experimental protocols, and visualizing relevant chemical and biological pathways.
Core Chemical Structures and IUPAC Nomenclature
The two principal isomers of C₇H₇NO₃ discussed herein are substituted pyrroles, five-membered aromatic heterocycles. Their chemical structures and IUPAC names are as follows:
-
Compound A: Methyl 4-formyl-1H-pyrrole-2-carboxylate
-
Compound B: 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid
Physicochemical and Computed Properties
The fundamental physicochemical properties of these compounds are crucial for their handling, formulation, and interpretation of biological activity. The data presented below is sourced from computational predictions.[1][2]
| Property | Methyl 4-formyl-1H-pyrrole-2-carboxylate | 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid |
| Molecular Weight | 153.14 g/mol | 153.14 g/mol |
| Monoisotopic Mass | 153.04259 Da | 153.04259 Da |
| XlogP (Predicted) | 0.4 | 0.4 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bond Count | 2 | 2 |
| Formal Charge | 0 | 0 |
| Polar Surface Area | 76.08 Ų | 76.08 Ų |
| Refractive Index | 1.56 | 1.58 |
Synthesis and Experimental Protocols
The synthesis of these substituted pyrroles can be achieved through established organic chemistry reactions, primarily involving the construction of the pyrrole ring or the modification of a pre-existing pyrrole scaffold.
Synthesis of Methyl 4-formyl-1H-pyrrole-2-carboxylate
The most direct route to this compound is the regioselective formylation of a pyrrole-2-carboxylate precursor. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[3][4][5][6][7]
Objective: To synthesize Methyl 4-formyl-1H-pyrrole-2-carboxylate from Methyl 1H-pyrrole-2-carboxylate.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled DMF via the dropping funnel with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.
-
Dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM and add this solution to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Methyl 4-formyl-1H-pyrrole-2-carboxylate.
Synthesis of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid
The synthesis of this isomer can be approached through the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[8][9][10][11][12] This method is highly versatile for creating substituted pyrroles.
Objective: To synthesize a substituted pyrrole-3-carboxylic acid derivative.
Materials:
-
A suitable 1,4-dicarbonyl precursor (e.g., a derivative of 2-methyl-3-oxobutanal)
-
An amino acid ester (e.g., ethyl aminoacetate)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Dissolve the 1,4-dicarbonyl compound (1 equivalent) and the amino acid ester (1 equivalent) in a mixture of ethanol and glacial acetic acid in a round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting crude ester, add a solution of sodium hydroxide in ethanol/water and heat to reflux for 2-3 hours to hydrolyze the ester.
-
Cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid.
-
Recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed for further purification.
Spectroscopic Data
| Data Type | Methyl 4-formyl-1H-pyrrole-2-carboxylate | 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid |
| ¹H NMR (Predicted) | δ ~9.8 (s, 1H, CHO), δ ~7.0-7.5 (m, 2H, pyrrole-H), δ ~3.9 (s, 3H, OCH₃), NH proton signal may be broad. | δ ~9.7 (s, 1H, CHO), δ ~7.0 (s, 1H, pyrrole-H), δ ~2.3 (s, 3H, CH₃), NH and COOH protons will be broad and exchangeable. |
| ¹³C NMR (Predicted) | δ ~185 (CHO), δ ~162 (COO), δ ~120-140 (pyrrole carbons), δ ~52 (OCH₃). | δ ~186 (CHO), δ ~165 (COOH), δ ~115-145 (pyrrole carbons), δ ~12 (CH₃). |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1710 (C=O, ester), ~1670 (C=O, aldehyde), ~1550 (C=C, aromatic). | ~3300 (N-H), ~3000 (O-H, broad), ~1680 (C=O, acid), ~1660 (C=O, aldehyde), ~1560 (C=C, aromatic). |
| Mass Spec (EI) | M⁺ at m/z = 153. | M⁺ at m/z = 153. |
Biological Activity and Signaling Pathways
Pyrrole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13] While specific bioactivity data for these exact C₇H₇NO₃ isomers is limited, their structural motifs are present in potent therapeutic agents.
Potential as Kinase Inhibitors
The pyrrole-3-carboxylic acid scaffold is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[14][15] Sunitinib targets RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation. The structural similarity of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid suggests it could serve as a valuable building block for novel kinase inhibitors.
Antimicrobial Potential
Pyrrole-2-carboxamide derivatives have been investigated as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in the cell wall of Mycobacterium tuberculosis.[16] This makes compounds like Methyl 4-formyl-1H-pyrrole-2-carboxylate valuable starting points for the development of novel anti-tuberculosis agents.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrrole derivative against a bacterial strain.
Materials:
-
Test compound (e.g., Methyl 4-formyl-1H-pyrrole-2-carboxylate)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
DMSO (for compound dissolution)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate. The final concentration range might be, for example, 128 µg/mL to 0.25 µg/mL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only). Also, include a control for solvent toxicity (bacteria with the highest concentration of DMSO used).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The C₇H₇NO₃ pyrrole derivatives, specifically Methyl 4-formyl-1H-pyrrole-2-carboxylate and 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid, represent structurally simple yet chemically versatile scaffolds. Their synthesis is achievable through well-established methodologies like the Vilsmeier-Haack and Paal-Knorr reactions. While specific, quantitative biological data for these exact isomers is still emerging, their structural relationship to potent kinase inhibitors and antimycobacterial agents underscores their significance as valuable starting points for drug discovery and medicinal chemistry programs. Further investigation into their biological activities and optimization of their structures could lead to the development of novel therapeutic agents.
References
- 1. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-formyl-4-methyl-1h-pyrrole-3-carboxylic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 3. scribd.com [scribd.com]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of N-methylpyrrole Carboxylic Acids
This guide provides a comprehensive overview of the discovery, history, and application of N-methylpyrrole carboxylic acids and their derivatives. From their origins in natural products to their central role in the development of sequence-specific DNA-binding molecules, these compounds have become indispensable tools in chemical biology and drug discovery.
Introduction: From Natural Antibiotics to Programmable Gene Regulation
N-methylpyrrole carboxylic acids are foundational heterocyclic building blocks. Their historical and scientific significance is intrinsically linked to the discovery of the natural products Netropsin and Distamycin A. First isolated in 1951 from Streptomyces netropsis, Netropsin was identified as an antiviral and antitumor antibiotic.[1] Subsequent research revealed that its biological activity stemmed from its ability to bind with high affinity to the minor groove of B-DNA, particularly at sequences rich in Adenine (A) and Thymine (T).[1][2]
This discovery sparked decades of research into how small molecules can recognize and bind to specific DNA sequences. It led to the understanding that the N-methylpyrrole rings in Netropsin and Distamycin A are key structural motifs for DNA recognition. This knowledge paved the way for the design and synthesis of a vast family of synthetic analogs known as pyrrole-imidazole polyamides (PIPs) . These molecules are not only crucial research tools for gene expression control but also hold therapeutic potential for targeting specific genes involved in disease.[3][4] N-methylpyrrole is a precursor to N-methylpyrrolecarboxylic acid, which serves as a critical building block in pharmaceutical chemistry.[5]
The Foundational Molecules: Netropsin and Distamycin A
The story of N-methylpyrrole carboxylic acids in drug development begins with two key natural products:
-
Netropsin: A basic polypeptide containing two N-methylpyrrole rings. It binds to A/T-rich sequences of 4-5 base pairs.
-
Distamycin A: Similar in structure to Netropsin but containing three N-methylpyrrole rings, allowing it to recognize a longer A/T-rich sequence of 5-6 base pairs.
The interaction of these molecules with DNA is non-intercalative. They fit snugly into the minor groove, stabilized by hydrogen bonds and van der Waals forces.[1] The specificity for A/T pairs arises from close contacts between the pyrrole CH groups and the C2-hydrogens of adenine, which are absent in guanine.[1] The study of these natural products established the fundamental principle that a linear sequence of N-methylpyrrole units could be used to read the genetic code.
The Advent of Synthetic Polyamides: Engineering DNA Recognition
The limitations of Netropsin and Distamycin A—namely their preference for A/T tracts—drove researchers to create synthetic molecules capable of recognizing all four DNA base pairs. This led to the development of pyrrole-imidazole polyamides (PIPs). By incorporating N-methylimidazole carboxylic acid alongside N-methylpyrrole carboxylic acid, a set of "pairing rules" was established for targeting specific DNA sequences.
Diagram: General Structure of Pyrrole-Imidazole Polyamides
Caption: General chemical structure of a pyrrole-imidazole polyamide.
These rules govern how pairs of rings in the side-by-side, dimeric polyamide structure recognize a specific DNA base pair in the minor groove.
Diagram: DNA Recognition Pathway by Polyamides
Caption: Recognition rules for targeting DNA base pairs with polyamide rings.
This breakthrough transformed the field, enabling the de novo design of ligands to target virtually any desired DNA sequence, with applications in regulating gene expression and as potential therapeutic agents.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the core N-methylpyrrole building block and the binding affinities of representative polyamide molecules.
Table 1: Physicochemical Properties of N-Methyl-2-pyrrolecarboxylic Acid
| Property | Value | Reference |
| CAS Number | 6973-60-0 | [6][7][8][9][10][11] |
| Molecular Formula | C₆H₇NO₂ | [8][10][11] |
| Molecular Weight | 125.13 g/mol | [6][7] |
| Melting Point | 136-138 °C | [6][7] |
| pKa | 4.11 ± 0.10 (Predicted) | [7] |
| Enthalpy of Sublimation (ΔsubH) | 95.3 ± 0.7 kJ/mol at 316 K | [8] |
Table 2: Representative DNA Binding Affinities of Polyamides
| Molecule | Target DNA Sequence (5' to 3') | Binding Affinity (Kd) | Reference |
| Netropsin | AAAAA | ~10 nM | [1][12] |
| Distamycin A | AAAAA | ~5 nM | [2][12] |
| ImImPyPy-γ-PyPyPyPy-β-Dp | WWGGWWW (W=A or T) | 2 nM | [13] |
Experimental Protocols: Solid-Phase Synthesis
A critical technological advance was the adaptation of solid-phase synthesis, originally developed for peptides, to the production of pyrrole-imidazole polyamides.[14][15] This methodology dramatically increased the speed and efficiency of synthesis, allowing for the rapid creation of polyamide libraries for screening.[3][14][15]
Detailed Protocol for Manual Solid-Phase Synthesis of a Pyrrole-Imidazole Polyamide
This protocol is based on established methods for Boc (tert-butyloxycarbonyl) chemistry on a Pam (phenylacetamidomethyl) resin.[14][15]
1. Materials and Reagents:
-
Boc-β-alanine-Pam resin (0.2 mmol/g substitution)
-
Monomers: Boc-Py-OBt ester, Boc-Im acid
-
Deprotection Solution: 80% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), 0.5 M Thiophenol
-
Activation Agent: HOBt/DCC or HBTU
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Cleavage Reagent: (N,N-dimethylamino)propylamine
2. Synthesis Cycle (for each monomer addition):
-
Step 2.1: Resin Swelling: Swell the Boc-β-alanine-Pam resin in DCM in a reaction vessel for 20 minutes.
-
Step 2.2: Deprotection: Remove the Boc protecting group by treating the resin with the deprotection solution for 20 minutes. This reveals a free amine on the growing polyamide chain.
-
Step 2.3: Washing: Thoroughly wash the resin sequentially with DCM (3x) and DMF (3x) to remove residual acid and byproducts.
-
Step 2.4: Monomer Activation (if needed): If using Boc-Im acid, pre-activate it by dissolving it with an activating agent like HBTU and DIEA in DMF. Boc-Py-OBt ester is typically used directly.
-
Step 2.5: Coupling: Add the activated monomer solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with gentle agitation. High stepwise coupling yields (>99%) are routinely achieved.[14]
-
Step 2.6: Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted monomer and coupling reagents.
-
Step 2.7: Repeat: Return to Step 2.2 for the addition of the next monomer in the desired sequence.
3. Cleavage from Resin:
-
After the final monomer has been coupled and the N-terminal Boc group removed, wash the resin extensively with DCM and dry it under vacuum.
-
Cleave the completed polyamide from the resin by treating it with neat (N,N-dimethylamino)propylamine at 55°C for 12-16 hours. This aminolysis reaction also installs the common C-terminal dimethylaminopropylamide (Dp) group.
4. Purification:
-
Filter the resin and collect the filtrate containing the crude polyamide.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final polyamide as a powder.
Diagram: Workflow for Solid-Phase Polyamide Synthesis
Caption: Cyclic workflow for the solid-phase synthesis of a polyamide.
Conclusion and Future Outlook
The journey of N-methylpyrrole carboxylic acids from their discovery in natural antibiotics to their role as programmable building blocks for synthetic DNA ligands represents a landmark achievement in medicinal chemistry and molecular biology. The development of robust synthetic protocols, particularly solid-phase synthesis, has made these powerful molecules widely accessible. Current and future research continues to focus on improving the specificity, cell permeability, and therapeutic efficacy of pyrrole-imidazole polyamides, with ongoing efforts to develop them into a novel class of gene-targeting drugs for cancer and other genetic diseases.[4] The simple N-methylpyrrole carboxylic acid core remains at the heart of these advanced and life-saving endeavors.
References
- 1. pnas.org [pnas.org]
- 2. The minor-groove binding DNA-ligands netropsin, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-cancer activity of pyrrole-imidazole polyamides through target-downregulation of c-kit gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. 1-Methyl-2-pyrrolecarboxylic acid 97 6973-60-0 [sigmaaldrich.com]
- 7. N-Methylpyrrole-2-carboxylic acid CAS#: 6973-60-0 [amp.chemicalbook.com]
- 8. N-Methylpyrrole-2-carboxylic acid [webbook.nist.gov]
- 9. N-Methylpyrrole-2-carboxylic acid | SIELC Technologies [sielc.com]
- 10. N-Methylpyrrole-2-carboxylic acid [webbook.nist.gov]
- 11. N-Methylpyrrole-2-carboxylic acid [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation [mdpi.com]
- 14. its.caltech.edu [its.caltech.edu]
- 15. pubs.acs.org [pubs.acs.org]
Theoretical Reactivity of 2-Acylpyrroles: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and experimentally determined reactivity of 2-acylpyrroles. These heterocyclic compounds are significant scaffolds in medicinal chemistry and materials science, found in non-steroidal anti-inflammatory drugs like Tolmetin and Zomepirac. Understanding their conformational preferences, thermodynamic stability, and reaction mechanisms is critical for the rational design of novel molecules and synthetic pathways. This document summarizes key quantitative data, details relevant experimental and computational protocols, and illustrates fundamental reactivity principles.
Core Concepts in 2-Acylpyrrole Reactivity
The reactivity of 2-acylpyrroles is governed by a delicate interplay of electronic and steric factors. The pyrrole ring is a π-excessive aromatic system, making it susceptible to electrophilic attack. However, the acyl group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole. This deactivation influences the regioselectivity of subsequent reactions.
From a theoretical standpoint, two key areas define the reactivity of 2-acylpyrroles: conformational isomerism, which dictates the orientation of the acyl group, and the pathways of electrophilic and nucleophilic attack.
Conformational Preferences: Syn vs. Anti Rotamers
The rotation around the single bond connecting the pyrrole ring to the acyl group gives rise to two primary planar conformers: syn and anti. In the syn conformer, the carbonyl oxygen is oriented toward the endocyclic nitrogen atom, whereas in the anti conformer, it points away.
Density Functional Theory (DFT) calculations have established that the syn conformer is generally the more stable of the two. This stability is enhanced by the propensity of 2-acylpyrroles to form doubly hydrogen-bonded cyclic dimers, a structure favored by the syn orientation.[1][2][3] The energy barrier for the interconversion between these rotamers has been calculated, providing insight into their dynamic equilibrium.
// Arrangement syn -> ts1 [dir=forward, color="#EA4335", label=" ΔE(syn→anti)"]; ts1 -> anti [dir=forward, color="#EA4335"]; anti -> ts2 [dir=forward, color="#4285F4", label=" ΔE(anti→syn)"]; ts2 -> syn [dir=forward, color="#4285F4"]; } Caption: Rotational isomerism and the transition states between syn and anti conformers.
Electrophilic Aromatic Substitution
Despite the deactivating effect of the acyl group, the pyrrole ring remains sufficiently electron-rich to undergo electrophilic aromatic substitution, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation. Theoretical studies indicate that the attack occurs preferentially at the C4 or C5 positions, as the C3 position is sterically hindered and electronically deactivated. The Vilsmeier-Haack reaction, for instance, involves the formation of a Vilsmeier reagent (a chloroiminium ion) which then acts as the electrophile.
// Nodes start [label="2-Acylpyrrole + Electrophile (E+)", fillcolor="#F1F3F4", fontcolor="#202124"]; sigma_complex [label="σ-Complex Intermediate\n(Wheland Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted 2-Acylpyrrole", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotonation [label="Deprotonation (-H+)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> sigma_complex [label="Electrophilic Attack\n(Rate-Determining Step)", color="#4285F4"]; sigma_complex -> deprotonation [label="Resonance Stabilized", style=dashed, color="#5F6368"]; deprotonation -> product [label="Aromatization", color="#4285F4"]; } Caption: Key steps in the electrophilic substitution reaction of a 2-acylpyrrole.
Quantitative Reactivity Data
Theoretical calculations and experimental kinetics provide valuable quantitative data on the stability and reactivity of 2-acylpyrroles. The following tables summarize key parameters from the literature.
Thermochemical and Conformational Data
This table presents both experimentally determined and computationally calculated thermochemical data for 2-acetylpyrrole, as well as calculated rotational energy barriers for various 2-acylpyrroles.
| Parameter | Molecule | Value | Method | Reference |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | 2-Acetylpyrrole | -88.9 ± 3.4 kJ/mol | Experimental (Calorimetry) | [4] |
| 2-Acetylpyrrole | -88.1 kJ/mol | Computational (G3(MP2)//B3LYP) | [4] | |
| Rotational Energy Barrier (syn→anti) | 2-Pyrrolecarboxaldehyde | 9.87 kcal/mol | Computational (B3LYP/6-311++G(d,p)) | [1] |
| 2-Acetylpyrrole | 8.98 kcal/mol | Computational (B3LYP/6-311++G(d,p)) | [1] | |
| N-Methyl-2-acetylpyrrole | 15.26 kcal/mol | Computational (B3LYP/6-311++G(d,p)) | [1] | |
| Rotational Energy Barrier (anti→syn) | 2-Pyrrolecarboxaldehyde | 8.87 kcal/mol | Computational (B3LYP/6-311++G(d,p)) | [1] |
| 2-Acetylpyrrole | 7.93 kcal/mol | Computational (B3LYP/6-311++G(d,p)) | [1] | |
| N-Methyl-2-acetylpyrrole | 11.79 kcal/mol | Computational (B3LYP/6-311++G(d,p)) | [1] |
Kinetic Data for Enolisation
The enolisation of the acetyl group is a key step in many reactions. The rate of this process can be measured by monitoring the rate of halogenation.
| Reaction Condition | Rate Constant (k) | Units | Reference |
| Spontaneous Enolisation (in water, 25°C) | 1.1 x 10⁻⁶ | s⁻¹ | [5] |
| Acid-Catalyzed (H⁺) | 1.1 x 10⁻³ | M⁻¹s⁻¹ | [5] |
| Base-Catalyzed (OH⁻) | 1.3 x 10² | M⁻¹s⁻¹ | [5] |
| Acetate Buffer Catalysis (CH₃COO⁻) | 1.2 x 10⁻⁶ | M⁻¹s⁻¹ | [5] |
| Copper(II) Ion Catalysis (Cu²⁺) | 1.6 x 10⁻¹ | M⁻¹s⁻¹ | [5] |
Experimental and Computational Protocols
Computational Methodology for Conformational Analysis
The theoretical investigation of 2-acylpyrrole conformers is typically performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.
Workflow:
-
Initial Geometry Optimization: The molecular structures of the syn and anti conformers are optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy geometry for each conformer.[1]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) for more accurate energy comparisons.
-
Transition State Search: To determine the rotational energy barrier, a transition state (TS) search is conducted. This is often done by performing a relaxed potential energy surface scan, where the dihedral angle between the pyrrole ring and the carbonyl group is systematically varied. The structure with the maximum energy along this path is used as an initial guess for a full TS optimization.
-
Transition State Verification: A frequency calculation on the optimized TS geometry is performed. A true first-order saddle point (a transition state) will have exactly one imaginary frequency corresponding to the rotational motion.
-
Energy Calculation: The final electronic energies (with ZPVE corrections) of the syn conformer, anti conformer, and the transition state are used to calculate the energy barriers for the syn → anti and anti → syn interconversions.[1]
// Nodes A [label="1. Initial Structure Input\n(Syn and Anti Guess)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Geometry Optimization\n(e.g., B3LYP/6-311++G(d,p))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Frequency Calculation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Confirm True Minima\n(Zero Imaginary Frequencies)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="4. Potential Energy Surface Scan\n(Vary Dihedral Angle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="5. Transition State Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="6. TS Frequency Calculation", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Confirm True TS\n(One Imaginary Frequency)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="7. Calculate Rotational\nEnergy Barriers", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [label="Valid Minima", color="#34A853"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [label="Valid TS", color="#34A853"]; {B, F} -> I [style=dashed, color="#5F6368"]; } Caption: A typical computational workflow for studying rotational barriers in 2-acylpyrroles.
Experimental Protocol for Enolisation Kinetics via Halogenation
The rate of enolisation of 2-acetylpyrrole can be determined experimentally by measuring its rate of halogenation (e.g., iodination) under various conditions. The reaction is zero-order with respect to the halogen, as the rate-determining step is the formation of the enol/enolate, which then reacts rapidly with the halogen.[5]
Materials and Equipment:
-
2-Acetylpyrrole
-
Iodine solution (I₂)
-
Aqueous buffers (e.g., acetate) and solutions of HCl, NaOH, and metal salts (e.g., CuCl₂)
-
UV-Vis Spectrophotometer
-
Thermostatted cell holder (to maintain 25°C)
-
Stopwatch
Procedure:
-
Preparation of Solutions: Prepare stock solutions of 2-acetylpyrrole, iodine, and the desired catalysts (acid, base, buffer, metal salt) in deionized water. The iodine solution should also contain potassium iodide (KI) to form the more soluble triiodide ion (I₃⁻).
-
Kinetic Run: a. Place a solution containing the 2-acetylpyrrole and the catalyst in a quartz cuvette within the thermostatted cell holder of the spectrophotometer. b. Initiate the reaction by adding a small, known volume of the iodine stock solution. c. Immediately begin monitoring the decrease in absorbance of the triiodide ion (I₃⁻) at a specific wavelength (e.g., 353 nm).
-
Data Analysis: a. The observed rate constant (k_obs) is determined from the slope of the absorbance vs. time plot. Since the reaction is zero-order in iodine, this plot should be linear. b. The rate law is given by: Rate = -d[I₃⁻]/dt = k_obs. c. The rate constant for enolisation (k_enol) is equal to k_obs divided by the initial concentration of the 2-acetylpyrrole. d. To determine the catalytic constants (e.g., k_H⁺ for acid catalysis), the experiment is repeated at several different catalyst concentrations, and k_enol is plotted against the catalyst concentration. The slope of this line gives the catalytic rate constant.[5]
Conclusion
The reactivity of 2-acylpyrroles is a multifaceted subject where theoretical predictions and experimental observations provide a complementary understanding. DFT calculations are powerful tools for elucidating conformational preferences and estimating the energy barriers that govern reactivity. Thermochemical and kinetic experiments provide the quantitative data necessary to validate and refine these theoretical models. For researchers in drug development and materials science, a firm grasp of these principles is essential for designing synthetic routes and predicting the behavior of these important heterocyclic motifs.
References
Methodological & Application
Synthesis of Pyrrolo[1,2-a]pyrazines from Pyrrole Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the pyrrolo[1,2-a]pyrazine scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The methodologies outlined below start from readily accessible pyrrole precursors and offer diverse routes to this valuable molecular framework.
Introduction
The pyrrolo[1,2-a]pyrazine core is a privileged nitrogen-fused heterocyclic system that has garnered considerable attention in the field of drug discovery.[1] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including anticancer, antifungal, and antiviral properties.[2] The development of efficient and versatile synthetic strategies to access this core structure is crucial for the exploration of its full therapeutic potential and for the generation of novel chemical entities for drug development pipelines. This document details three effective methods for the synthesis of pyrrolo[1,2-a]pyrazines from pyrrole-based starting materials.
Method 1: Cascade Synthesis from 2-Formyl-1-propargylpyrroles
This method provides a straightforward approach to the pyrrolo[1,2-a]pyrazine ring system through a cascade condensation, cyclization, and aromatization sequence. The reaction utilizes 2-formyl-N-propargylpyrroles as the key pyrrole precursor and ammonium acetate as the nitrogen source for the pyrazine ring. This approach is characterized by its operational simplicity and generally high yields.[3][4]
Experimental Workflow
Caption: Workflow for the cascade synthesis of pyrrolo[1,2-a]pyrazines.
Experimental Protocol
General Procedure for the Synthesis of Pyrrolo[1,2-a]pyrazines:
-
To a solution of the substituted 2-formyl-N-propargylpyrrole (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF), add ammonium acetate (3.0-5.0 eq.).
-
The reaction mixture is then heated to reflux (typically between 80-120 °C) and stirred for a period ranging from 2 to 12 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired pyrrolo[1,2-a]pyrazine.
Quantitative Data
The yields for this type of reaction are generally reported to be high, often exceeding 80%, depending on the specific substitution pattern of the pyrrole precursor.
| Entry | Pyrrole Precursor Substituent (R) | Yield (%) | Reference |
| 1 | H | >85 | [3] |
| 2 | Phenyl | >80 | [4] |
| 3 | 4-Methylphenyl | >82 | [4] |
| 4 | 4-Chlorophenyl | >81 | [4] |
Method 2: Cyclization of 2-Formylpyrrole-based Enaminones
This synthetic route involves the preparation of enaminone precursors from N-substituted 2-formylpyrroles, followed by a cyclization step with ammonium acetate to construct the pyrazine ring. The reaction conditions for the cyclization have been optimized to achieve good to excellent yields of the corresponding 4-substituted pyrrolo[1,2-a]pyrazines.[1]
Experimental Workflow
Caption: Workflow for the synthesis via 2-formylpyrrole-based enaminones.
Experimental Protocols
Protocol A: General Procedure for the Synthesis of 2-Formylpyrrole-based Enaminones
-
A mixture of the corresponding N-substituted 2-formylpyrrole (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-3.0 eq.) is heated, typically at 80-100 °C, for 1-3 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the excess DMF-DMA is removed under reduced pressure.
-
The resulting crude enaminone is typically used in the next step without further purification.
Protocol B: General Procedure for the Cyclization to 4-Substituted Pyrrolo[1,2-a]pyrazines
-
To a solution of the crude 2-formylpyrrole-based enaminone (1.0 eq.) in anhydrous DMF, add ammonium acetate (3.0 eq.) and lithium carbonate (3.0 eq.).[1]
-
The reaction mixture is stirred at a specific temperature (ranging from 80 to 120 °C) for a designated time (2-24 hours), as optimized for the specific substrate.[1]
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.
-
The residue is purified by column chromatography on silica gel to yield the pure 4-substituted pyrrolo[1,2-a]pyrazine.
Quantitative Data: Optimization of the Cyclization Reaction
The following table summarizes the optimized reaction conditions and corresponding yields for the synthesis of various 4-substituted pyrrolo[1,2-a]pyrazines from their respective enaminone precursors.[1]
| Entry | Enaminone Substituent (R) | Temp (°C) | Time (h) | Yield (%) |
| 1 | -CO₂Et | 100 | 4 | 87 |
| 2 | -CO₂Me | 100 | 4 | 85 |
| 3 | -CN | 80 | 2 | 92 |
| 4 | -C(O)Ph | 120 | 24 | 75 |
| 5 | -C(O)(4-MePh) | 120 | 24 | 78 |
| 6 | -C(O)(4-ClPh) | 120 | 24 | 72 |
| 7 | -C(O)(4-NO₂Ph) | 120 | 24 | 68 |
Method 3: Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation
This two-step method allows for the synthesis of densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. The process begins with a four-component Ugi reaction to generate an adduct, which then undergoes an acid-mediated cyclization to form a dihydropyrazinone intermediate. Subsequent gold(I)-catalyzed regioselective annulation affords the final tricyclic product in good to excellent yields.
Experimental Workflow
Caption: Workflow for the synthesis via post-Ugi cyclization and annulation.
Experimental Protocols
Protocol A: General Procedure for the Synthesis of Dihydropyrazinone Intermediate
-
In an oven-dried round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal (1.0 eq.) and an aldehyde or ketone (1.0 eq.) in methanol (0.1 M) and stir at room temperature for 30 minutes.
-
Subsequently, add the isocyanide (1.0 eq.) and alkynoic acid (1.0 eq.) to the mixture and continue stirring at room temperature for 12 hours.
-
After complete consumption of starting materials (monitored by TLC), remove the solvent under reduced pressure.
-
Dissolve the crude Ugi adduct in tetrahydrofuran (THF) (0.1 M), add trifluoroacetic acid (TFA) (20.0 eq.) at room temperature, and reflux the reaction mixture for 2-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude mixture in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude dihydropyrazinone, which can be purified by column chromatography or used directly in the next step.
Protocol B: General Procedure for the Gold(I)-Catalyzed Annulation
-
Dissolve the dihydropyrazinone intermediate (1.0 eq.) in dichloroethane (DCE) (0.25-0.37 M).
-
To this solution, add Au(PPh₃)Cl (5 mol %) and AgOTf (5 mol %) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione.
Quantitative Data: Scope of the Gold(I)-Catalyzed Annulation
The following table presents the yields for a variety of substituted pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones synthesized using this method.
| Entry | Dihydropyrazinone Substituents (R¹, R²) | Yield (%) |
| 1 | R¹=Ph, R²=Bn | 80 |
| 2 | R¹=4-MeOPh, R²=Bn | 85 |
| 3 | R¹=4-FPh, R²=Bn | 82 |
| 4 | R¹=2-Thienyl, R²=Bn | 75 |
| 5 | R¹=Ph, R²=Cyclohexyl | 88 |
| 6 | R¹=Ph, R²=t-Bu | 91 |
Biological Application: Anticancer Activity and Signaling Pathways
Certain derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action has been linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis via Caspase-3 Activation
Several studies have shown that specific pyrrolo[1,2-a]pyrazine derivatives can induce apoptosis in cancer cells. This process is often mediated by the activation of effector caspases, such as caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Apoptosis induction by pyrrolo[1,2-a]pyrazine derivatives.
Modulation of the FTase-p38 Signaling Axis
The anticancer activity of some pyrrolo[1,2-a]pyrazines has also been associated with the FTase-p38 signaling axis. Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of proteins involved in signal transduction, including Ras. The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and can regulate cell proliferation, differentiation, and apoptosis. Inhibition or modulation of this axis by pyrrolo[1,2-a]pyrazine derivatives can disrupt cancer cell signaling and lead to cell death.
Caption: Modulation of the FTase-p38 signaling axis by pyrrolo[1,2-a]pyrazines.
References
Application Note: HPLC Analysis of (1-Methyl-1H-pyrrol-2-yl)acetic acid
Introduction
(1-Methyl-1H-pyrrol-2-yl)acetic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for quality control and drug development processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (1-Methyl-1H-pyrrol-2-yl)acetic acid, suitable for researchers, scientists, and drug development professionals. The method utilizes reverse-phase chromatography for the separation and quantification of the analyte.
Principle of the Method
The method employs a reverse-phase HPLC system with a C18 stationary phase. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. (1-Methyl-1H-pyrrol-2-yl)acetic acid is separated from potential impurities and quantified using a UV detector. The mobile phase consists of a mixture of acetonitrile and a phosphate buffer, which ensures optimal peak shape and retention.[1][2][3]
Experimental Protocols
1. Materials and Reagents
-
(1-Methyl-1H-pyrrol-2-yl)acetic acid reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Water (HPLC grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the instrumental parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase A (0.02 M KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of (1-Methyl-1H-pyrrol-2-yl)acetic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing (1-Methyl-1H-pyrrol-2-yl)acetic acid and dissolve it in the mobile phase to achieve a final concentration within the calibration range.[4] Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Retention Time (RT) | - | ~ 4.5 min |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.5% |
Visualizations
Below are diagrams illustrating the key processes involved in this HPLC method.
Caption: Experimental workflow for the HPLC analysis of (1-Methyl-1H-pyrrol-2-yl)acetic acid.
References
- 1. Separation of 1-Methyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application of Pyrrole Derivatives as Insecticidal Agents: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of pyrrole derivatives as potent insecticidal agents. It includes a summary of their mode of action, quantitative activity data for selected compounds, and comprehensive experimental protocols for their synthesis and evaluation.
Introduction
Pyrrole derivatives represent a significant class of insecticides, notable for their unique mode of action that circumvents common resistance mechanisms observed with neurotoxic insecticides.[1] Many natural products containing the pyrrole moiety, such as ryanodine and pyrrolomycin, exhibit a broad range of agrochemical activity.[2] The commercial success of compounds like chlorfenapyr, a pro-insecticide that is metabolized into the active compound tralopyril, has spurred further research into novel pyrrole-based insecticides.[3] These compounds act by disrupting cellular energy production, a mechanism distinct from that of major insecticide classes like pyrethroids, organophosphates, and carbamates.[1][4]
Mode of Action: Uncoupling of Oxidative Phosphorylation
The primary insecticidal action of many pyrrole derivatives is the uncoupling of oxidative phosphorylation within the insect's mitochondria.[3][5] The active form of these compounds acts as a protonophore, shuttling protons across the inner mitochondrial membrane.[6] This action dissipates the crucial proton gradient that drives the synthesis of ATP by ATP synthase.[5] Consequently, the insect's cells are unable to produce sufficient energy to maintain essential functions like feeding, movement, and grooming, ultimately leading to death.[1] This process effectively turns the insect's own metabolism against it.[1]
Caption: Mechanism of mitochondrial uncoupling by pyrrole insecticides.
Data Presentation: Insecticidal Activity
The following table summarizes the insecticidal activity of selected, newly synthesized pyrrole derivatives against the 2nd instar larvae of the cotton leafworm, Spodoptera littoralis, after 72 hours of exposure.[2][7] The data is presented as the median lethal concentration (LC50), which is the concentration of the compound required to kill 50% of the test population.
| Compound ID | Chemical Name / Structure | Target Pest | Exposure Time | LC50 (ppm) |
| 7a | 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide | Spodoptera littoralis | 72 hours | 0.1306 |
| 6a | Methyl 2-((3-cyano-5-phenyl-1H-pyrrol-2-yl)thio)acetate | Spodoptera littoralis | 72 hours | 0.5707 |
| 8c | 2-{2-[(3-cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide | Spodoptera littoralis | 72 hours | 0.9442 |
| 3c | 2-[(2-hydroxyethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | Spodoptera littoralis | 72 hours | 5.883 |
| Dimilin | Commercial Insecticide (Reference) | Spodoptera littoralis | 72 hours | Comparative |
Data sourced from "Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval)" published in ACS Omega.[2][7][8][9]
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis and evaluation of the insecticidal pyrrole derivatives listed above.[2][7]
Protocol 1: Synthesis of Pyrrole Derivatives
This protocol provides a general, multi-step procedure for synthesizing the highly active compound 7a (2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide).
Step 1: Synthesis of 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid (Compound 2a)
-
Reaction Setup: In a suitable reaction vessel, stir a mixture of 2-mercaptoacetic acid (0.01 mol), anhydrous potassium carbonate (2.8 g, 0.02 mol), and a catalytic amount of tetrabutylammonium bromide (TBAB) in 25 mL of dioxane for 20 minutes at room temperature.
-
Addition of Precursor: Add 2-(2-oxo-2-phenylethyl)malononitrile (0.01 mol) to the mixture.
-
Reaction: Stir the reaction mixture for 6 hours, monitoring completion using Thin Layer Chromatography (TLC).
-
Work-up: After completion, process the reaction mixture to isolate the product, 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid. Characterization is performed using IR, NMR, and Mass Spectrometry.[7]
Step 2: Esterification to form Methyl 2-((3-cyano-5-phenyl-1H-pyrrol-2-yl)thio)acetate (Compound 6a)
-
Reaction Setup: Reflux a solution of compound 2a in methyl alcohol in the presence of a catalytic amount of sulfuric acid.
-
Reaction: Continue reflux until the esterification is complete, as monitored by TLC.
-
Isolation: Cool the reaction mixture and isolate the methyl ester product (Compound 6a ).
Step 3: Hydrazinolysis to form 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide (Compound 7a)
-
Reaction Setup: React the methyl ester 6a with hydrazine hydrate at room temperature.
-
Reaction: Stir the mixture until the reaction is complete.
-
Isolation: Isolate the final product, acetohydrazide 7a , and confirm its structure using spectroscopic techniques.[8]
Protocol 2: Insecticidal Bioassay (Leaf Dipping Method)
This protocol is used to determine the LC50 values of the synthesized compounds against lepidopteran larvae.[2]
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound.
-
Create a series of five serial dilutions from the stock solution (e.g., 100, 50, 25, 12.5, and 6.25 ppm).
-
Add a surfactant (e.g., 0.1% Tween 80) to each dilution to ensure even coating of the leaves.
-
Prepare a control solution containing only the solvent and surfactant.
-
-
Leaf Treatment:
-
Excise leaf disks (e.g., 9 cm diameter) from a suitable host plant (e.g., castor bean for S. littoralis).
-
Dip each leaf disk into one of the test concentrations for 10 seconds.
-
Allow the treated leaves to air dry completely.
-
-
Insect Exposure:
-
Place one treated leaf disk into a petri dish.
-
Introduce a set number of same-sized larvae (e.g., ten 2nd instar larvae) into each petri dish.
-
Prepare at least three replicates for each concentration and the control.
-
-
Incubation and Observation:
-
Maintain the petri dishes under controlled laboratory conditions (temperature, humidity, light).
-
Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis on the corrected mortality data to calculate the LC50 values and their 95% confidence limits.
-
Experimental Workflow Visualization
The overall process from the initial concept to the final evaluation of a novel pyrrole-based insecticide is outlined below.
References
- 1. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Uncoupler - Wikipedia [en.wikipedia.org]
- 4. food-safety.com [food-safety.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of uncoupling in mitochondria: uncouplers as ionophores for cycling cations and protons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. rjas.org [rjas.org]
- 9. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is a versatile heterocyclic compound incorporating a pyrrole ring, a common scaffold in numerous biologically active molecules. The pyrrole nucleus is a key pharmacophore in drugs with a wide range of activities, including anti-inflammatory, anticancer, antiviral, and enzyme inhibitory properties. This document outlines the potential applications of this compound as a foundational building block for the synthesis of novel therapeutic agents. We provide detailed protocols for the synthesis of derivative compounds and their subsequent evaluation as inhibitors of key enzymes implicated in various diseases, such as indoleamine 2,3-dioxygenase 1 (IDO1), acetylcholinesterase (AChE), and α-glucosidase.
Synthetic Applications: A Gateway to Diverse Scaffolds
The α-keto acid functionality of this compound makes it an ideal precursor for a variety of chemical transformations, most notably amide bond formation. This allows for the facile generation of a library of derivatives with diverse physicochemical properties, enhancing the potential for discovering novel enzyme inhibitors.
Protocol 1: Synthesis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetamides
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a standard coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired (1-Methyl-1H-pyrrol-2-yl)(oxo)acetamide.
-
Characterize the final product by NMR and mass spectrometry.
Biological Evaluation: Screening for Enzyme Inhibition
The synthesized derivatives of this compound can be screened against a panel of enzymes implicated in various disease states. Below are detailed protocols for in vitro inhibition assays for IDO1, acetylcholinesterase, and α-glucosidase.
Application 1: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy.[1][2] Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression.[2]
Signaling Pathway:
Experimental Protocol: IDO1 Inhibition Assay (Cell-Free)
This protocol is based on measuring the production of kynurenine from tryptophan.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (derivatives of this compound)
-
Positive control (e.g., Epacadostat)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing potassium phosphate buffer, ascorbic acid, and catalase.
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include wells for a positive control and a vehicle control (e.g., DMSO).
-
Add the IDO1 enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-tryptophan and methylene blue to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify the kynurenine produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Compound | IC50 (µM) for IDO1 Inhibition |
| Derivative 1 | [Insert Value] |
| Derivative 2 | [Insert Value] |
| Epacadostat (Control) | [Insert Value] |
Application 2: Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[3][4] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[3][4]
Signaling Pathway:
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE through the formation of a yellow product.[5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
Add Tris-HCl buffer to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include wells for a positive control and a vehicle control.
-
Add DTNB solution to all wells.
-
Add AChE solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding ATCI to all wells.
-
Immediately measure the absorbance at 412 nm and continue to read at 1-minute intervals for 5 minutes.
-
Calculate the rate of reaction for each well and determine the percentage of inhibition.
-
Calculate the IC50 value for each test compound.
Data Presentation:
| Compound | IC50 (µM) for AChE Inhibition |
| Derivative 1 | [Insert Value] |
| Derivative 2 | [Insert Value] |
| Donepezil (Control) | [Insert Value] |
Application 3: α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.[6][7] Inhibition of this enzyme is an effective strategy for managing type 2 diabetes.[6][8]
Signaling Pathway:
Experimental Protocol: α-Glucosidase Inhibition Assay
This is a colorimetric assay that measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[9]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compounds
-
Positive control (e.g., Acarbose)
-
Sodium carbonate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of α-glucosidase and pNPG in sodium phosphate buffer.
-
Add sodium phosphate buffer to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include wells for a positive control and a vehicle control.
-
Add the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Data Presentation:
| Compound | IC50 (µM) for α-Glucosidase Inhibition |
| Derivative 1 | [Insert Value] |
| Derivative 2 | [Insert Value] |
| Acarbose (Control) | [Insert Value] |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of this compound.
Conclusion
This compound represents a promising and versatile starting material for the development of novel therapeutic agents. Its straightforward derivatization via amide coupling provides access to a wide array of chemical entities that can be screened against various enzymatic targets. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of these derivatives, facilitating the discovery of new lead compounds in medicinal chemistry.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interplay of Neurotransmitters in Alzheimer's Disease | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Untitled [www2.gvsu.edu]
- 8. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the rapid and efficient synthesis of pyrrole compounds utilizing microwave irradiation. The application of microwave technology in organic synthesis has been shown to significantly reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating methods.[1][2][3][4] These protocols are designed to be a valuable resource for researchers in medicinal chemistry, drug development, and materials science where the pyrrole scaffold is a key structural motif.
Introduction to Microwave-Assisted Pyrrole Synthesis
The pyrrole ring is a fundamental heterocyclic structure present in a vast number of natural products, pharmaceuticals, and functional materials.[5] Consequently, the development of efficient synthetic methodologies for substituted pyrroles is of significant interest. Traditional methods for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Van Leusen reactions, often require prolonged reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) offers a powerful alternative by utilizing dielectric heating to rapidly and uniformly heat the reaction mixture, thereby accelerating reaction rates.[4][6]
This document outlines protocols for three common methods of pyrrole synthesis adapted for microwave irradiation:
-
Paal-Knorr Synthesis: A straightforward method involving the condensation of a 1,4-dicarbonyl compound with a primary amine.
-
Hantzsch Synthesis: A multi-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.
-
Van Leusen Synthesis: A [3+2] cycloaddition reaction between an activated alkene (Michael acceptor) and tosylmethyl isocyanide (TosMIC).
Comparative Data of Microwave-Assisted Pyrrole Syntheses
The following tables summarize quantitative data from various microwave-assisted pyrrole synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Microwave Conditions (Power, Temp., Time) | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Acetic Acid / Ethanol | 150 W (initial), 80°C, 15 min | High (not specified) | N/A |
| Substituted 1,4-diketones | Various primary amines | Acetic Acid | Not specified, 120-150°C, 2-10 min | 65-89 | [1] |
| 2,5-Dimethoxytetrahydrofuran | Aryl sulfonamides/anilines | Water | Not specified, temperature not specified, time not specified | Good to excellent | [1] |
| 2,5-Hexanedione | Primary amines | N-Bromosuccinimide (NBS) / Solvent-free | Not specified, temperature not specified, 8 min | High (not specified) | [1] |
| 2,5-Dimethoxytetrahydrofuran | Aniline derivatives | Mn(NO₃)₂·4H₂O / Solvent-free | Not specified, 120°C, 20 min | Good | [1] |
Table 2: Microwave-Assisted Hantzsch Pyrrole Synthesis
| β-Ketoester | α-Haloketone | Amine | Catalyst/Solvent | Microwave Conditions (Power, Temp., Time) | Yield (%) | Reference |
| Ethyl acetoacetate | α-Bromoacetophenones | Primary amines | Solvent-free | 500 W, temperature not specified, time not specified | Good | N/A |
| Not specified | Not specified | Not specified | Solvent-free | Not specified, temperature not specified, time not specified | High | [1] |
Table 3: Representative Microwave-Assisted Van Leusen Pyrrole Synthesis
| Michael Acceptor | TosMIC Derivative | Base/Solvent | Microwave Conditions (Power, Temp., Time) | Yield (%) | Reference |
| Chalcones | TosMIC | Ionic Liquids | Not specified, temperature not specified, time not specified | Good to excellent | [7] |
| Electron-deficient olefins | TosMIC | NaH / THF | Not specified, temperature not specified, time not specified | 70-97 | [8] |
| Styrylisoxazole compounds | TosMIC | Not specified | Not specified, temperature not specified, time not specified | High | [8] |
Experimental Protocols
Protocol for Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol describes a general procedure for the synthesis of N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine using a microwave reactor.
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline)
-
Glacial acetic acid
-
Ethanol
-
Microwave reactor vials with caps
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, dissolve the 1,4-dicarbonyl compound (1.0 mmol) in ethanol (2-3 mL).
-
Add the primary amine (1.0-1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 5-15 minutes).[1] The power should be set to automatically adjust to maintain the target temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can be analyzed by TLC or other appropriate methods to determine completion.
-
The product can be isolated by standard work-up procedures, such as extraction and column chromatography.
Protocol for Microwave-Assisted Hantzsch Synthesis of Polysubstituted Pyrroles
This protocol outlines a multi-component, solvent-free approach to synthesizing polysubstituted pyrroles.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
α-haloketone (e.g., phenacyl bromide)
-
Amine (e.g., ammonium acetate or a primary amine)
-
Microwave reactor vials with caps
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the β-ketoester (1.0 mmol), the α-haloketone (1.0 mmol), and the amine source (1.2 mmol).
-
For a solvent-free reaction, ensure the reactants are well-mixed.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with a set power (e.g., 500 W) for a short duration (e.g., 5-10 minutes). The temperature will rise due to the irradiation.
-
After completion, cool the vial to room temperature.
-
Dissolve the resulting mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product using standard techniques such as column chromatography.
Protocol for Microwave-Assisted Van Leusen Synthesis of 3,4-Disubstituted Pyrroles
This protocol provides a general method for the synthesis of 3,4-disubstituted pyrroles from a Michael acceptor and TosMIC under microwave irradiation, often in the presence of a base and a suitable solvent like an ionic liquid or a polar aprotic solvent.[7][8]
Materials:
-
Michael acceptor (e.g., a chalcone or an α,β-unsaturated ester)
-
Tosylmethyl isocyanide (TosMIC)
-
Base (e.g., sodium hydride, DBU)
-
Solvent (e.g., THF, DMF, or an ionic liquid)
-
Microwave reactor vials with caps
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add the Michael acceptor (1.0 mmol) and TosMIC (1.1 mmol).
-
Add the solvent (2-3 mL). If using a solid base like NaH, it can be added directly to the mixture. If using a liquid base like DBU, it can be added at this stage.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-140°C) for a designated time (e.g., 10-30 minutes).
-
Upon completion, cool the reaction vial.
-
The product can be isolated by quenching the reaction with water, followed by extraction with an organic solvent and purification by chromatography.
Visualizations
The following diagrams illustrate the workflow and chemical principles involved in the microwave-assisted synthesis of pyrroles.
Caption: General experimental workflow for microwave-assisted pyrrole synthesis.
Caption: Simplified reaction pathway for the Paal-Knorr pyrrole synthesis.
Caption: Comparison of different microwave-assisted pyrrole synthesis methods.
References
- 1. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-induced Reactions for Pyrrole Synthesis (2023) | Bimal K. Banik | 6 Citations [scispace.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid as a versatile building block for the synthesis of complex, biologically active molecules. The protocols detailed herein are intended to serve as a guide for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable synthetic intermediate characterized by a reactive α-keto acid moiety attached to a methylated pyrrole ring. This unique structure makes it an ideal starting material for the construction of a diverse range of heterocyclic compounds, particularly N-aryl acetamides, which have shown promise as inhibitors of key biological targets. The pyrrole scaffold is a common feature in many pharmaceuticals and natural products, and its derivatives are known to exhibit a wide spectrum of biological activities.[1]
Key Applications in Drug Discovery
Complex molecules derived from this compound have been investigated for their potential therapeutic applications, primarily as enzyme inhibitors. Two notable targets include:
-
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in the digestive tract responsible for breaking down carbohydrates into glucose.[2] Its inhibition can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[3][4] This makes α-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes.[3]
-
Butyrylcholinesterase (BChE) Inhibition: Butyrylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine. In neurodegenerative diseases like Alzheimer's, the levels of acetylcholine are depleted.[5][6] By inhibiting BChE, the concentration of acetylcholine in the brain can be increased, which may help to improve cognitive function.[5][7]
Synthesis of N-Aryl-(1-methyl-1H-pyrrol-2-yl)(oxo)acetamides
A primary application of this compound is in the synthesis of N-aryl acetamide derivatives through amide bond formation. This reaction typically proceeds via the activation of the carboxylic acid moiety, followed by coupling with a substituted aniline.
A general synthetic scheme is presented below:
References
- 1. jocpr.com [jocpr.com]
- 2. Alpha Glucosidase Inhibition: Significance and symbolism [wisdomlib.org]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. α-Glucosidase inhibitors and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Assessment of Synthetic Pyrroles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The purity of synthetic pyrroles is a critical parameter in drug discovery and development, as impurities can significantly impact biological activity, toxicity, and overall drug safety and efficacy.[1][2][3] A variety of analytical techniques are employed to accurately determine the purity of these heterocyclic compounds and to identify and quantify any process-related impurities or degradation products.[2][3] This document provides detailed application notes and protocols for the most common and effective analytical methods for purity assessment of synthetic pyrroles.
Chromatographic Techniques
Chromatographic methods are fundamental in separating pyrroles from impurities, allowing for their individual quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely used techniques.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of a wide range of organic molecules, including pyrrole derivatives.[4][5] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5]
Application Note: Reverse-phase HPLC (RP-HPLC) with a C18 column is a robust method for analyzing pyrrole derivatives.[5][6] The purity is typically determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[5] Method validation according to ICH guidelines is crucial for ensuring the reliability of the results.[6]
Quantitative Data Summary:
| Parameter | Typical Value/Range | Technique | Reference |
| Purity | >98% | HPLC | [4] |
| Limit of Detection (LOD) | ppm/ppb level (with MS detection) | HPLC-MS | [7] |
| Limit of Quantification (LOQ) | Not specified in search results | HPLC | |
| Wavelength for Detection | 220 nm, 225 nm, 252 nm | HPLC-UV/DAD | [5][6][8] |
Experimental Protocol: RP-HPLC for a Synthetic Pyrrole Derivative [5][6]
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) or an isocratic mixture of Acetonitrile: Phosphate buffer (pH 3.0, 50:50 v/v).[5][6]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: 10 µL.[5]
-
-
Sample Preparation:
-
Dissolve the synthesized pyrrole in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[5]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable pyrrole derivatives. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both quantification and structural elucidation of impurities.[5] Pyrolysis GC-MS can be used for the analysis of polymeric materials containing pyrrole units.[9][10][11][12]
Application Note: GC-MS is particularly useful for identifying volatile organic impurities, such as residual solvents from the synthesis.[1] The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).[5]
Quantitative Data Summary:
| Parameter | Typical Value/Range | Technique | Reference |
| Purity | To be determined by area % | GC-MS | [5] |
| Mass Range (m/z) | 40-400 | GC-MS | [5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | GC-MS | [5] |
| Carrier Gas Flow Rate | 1 mL/min | GC-MS | [5] |
Experimental Protocol: GC-MS for a Synthetic Pyrrole [5]
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.[5]
-
MS Detector: Electron Ionization (EI) mode at 70 eV.[5]
-
Mass Range: m/z 40-400.[5]
-
-
Sample Preparation:
-
Data Analysis:
Spectroscopic Techniques
Spectroscopic techniques provide valuable information about the chemical structure and purity of synthetic pyrroles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis to determine purity.[5][13] Quantitative NMR (qNMR) is a powerful, non-destructive method for purity assessment.[13][14]
Application Note: ¹H NMR is used to confirm the structure of the synthesized pyrrole by analyzing chemical shifts, coupling constants, and integral ratios of the proton signals.[15][16] The presence of impurity peaks indicates a lower purity.[5] For quantitative analysis (qNMR), a certified internal standard of known concentration is added to the sample.[5][13]
Quantitative Data Summary:
| Parameter | Method | Details | Reference |
| Purity Assessment | Qualitative | Presence of impurity peaks in the spectrum. | [5] |
| Purity Assessment | Quantitative (qNMR) | Comparison of integral of analyte signal to that of a certified internal standard. | [5][13] |
Experimental Protocol: ¹H NMR for Purity Assessment [5]
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).[5]
-
For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the sample solution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay for quantitative measurements).
-
-
Data Analysis:
-
Qualitative: Analyze the spectrum for the presence of unexpected signals that indicate impurities. The integral ratios of the signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule.[5]
-
Quantitative (qNMR): Calculate the purity by comparing the integral of a characteristic signal of the pyrrole with the integral of a signal from the internal standard, taking into account the number of protons and molecular weights of both the analyte and the standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule and can be used to confirm the synthesis of the desired pyrrole structure.
Application Note: The FTIR spectrum of a pyrrole derivative should show characteristic absorption bands corresponding to N-H, C-H, C=C, and C-N stretching and bending vibrations.[17][18][19][20] While not primarily a quantitative technique for purity, the absence of peaks from starting materials or the presence of unexpected peaks can indicate impurities.[21]
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation:
-
FTIR Spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet).
-
-
Sample Preparation:
-
For ATR-FTIR, place a small amount of the solid or liquid sample directly on the ATR crystal.
-
For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[4][22][23][24][25] The principle is based on the melting point depression and broadening of the melting range caused by impurities.[23]
Application Note: DSC is a valuable tool for determining the absolute purity of highly pure (>98%) crystalline organic materials.[4][23] It is not suitable for compounds that decompose upon melting or do not exhibit a sharp melting point.[4]
Quantitative Data Summary:
| Parameter | Typical Value/Range | Technique | Reference |
| Purity Range | >98% | DSC | [4] |
| Sample Size | 1-5 mg | DSC | |
| Heating Rate | 0.5 - 2 °C/min | DSC |
Experimental Protocol: DSC for Purity Determination
-
Instrumentation:
-
Differential Scanning Calorimeter.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
-
Data Acquisition:
-
Heat the sample at a slow, constant rate (e.g., 1 °C/min) through its melting range.
-
-
Data Analysis:
-
The purity is calculated from the shape of the melting peak using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[25] Most DSC software has a built-in purity analysis program.
-
Visualizations
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 23. tainstruments.com [tainstruments.com]
- 24. azom.com [azom.com]
- 25. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis of Imidazol-1-yl-acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazol-1-yl-acetic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis and cancer-related bone complications. This document provides a detailed experimental protocol for the synthesis of imidazol-1-yl-acetic acid, primarily as its hydrochloride salt, through the N-alkylation of imidazole. The presented methodology is a two-step process involving the formation of an ester intermediate followed by hydrolysis.
Reaction Scheme
The overall synthesis involves the N-alkylation of imidazole with a haloacetate ester, followed by the hydrolysis of the resulting ester to yield imidazol-1-yl-acetic acid. A common route utilizes tert-butyl chloroacetate, which is then hydrolyzed.
Step 1: N-alkylation of Imidazole Imidazole + tert-Butyl chloroacetate → Imidazol-1-yl-acetic acid tert-butyl ester
Step 2: Hydrolysis of the Ester Intermediate Imidazol-1-yl-acetic acid tert-butyl ester → Imidazol-1-yl-acetic acid hydrochloride
Quantitative Data Summary
The following table summarizes the quantitative data for a representative synthesis of imidazol-1-yl-acetic acid hydrochloride.
| Parameter | Value | Reference |
| Step 1: Imidazol-1-yl-acetic acid tert-butyl ester Synthesis | ||
| Imidazole | 10.0 g (0.15 mol) | [1] |
| Potassium Carbonate (K₂CO₃) | 29.0 g (0.21 mol) | [1] |
| tert-Butyl chloroacetate | 25.7 mL (0.18 mol) | [1] |
| Solvent | Ethyl Acetate (160 mL) | [1] |
| Reaction Time | 10 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Step 2: Imidazol-1-yl-acetic acid hydrochloride Synthesis | ||
| Imidazol-1-yl-acetic acid tert-butyl ester | 10.0 g (0.05 mol) | [1] |
| Titanium tetrachloride (TiCl₄) | 8.0 mL (0.07 mol) | [1] |
| Solvent | Dichloromethane (100 mL) | [1] |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | -15 to 0 °C | [1] |
| Yield | 83% (for hydrochloride salt) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester [1]
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).
-
Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) to the mixture at room temperature.
-
Reflux the reaction mixture for 10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture and wash the solid residue with ethyl acetate.
-
Combine the filtrate and washings.
-
Wash the organic layer with cold water (80 mL).
-
Separate the ethyl acetate layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of Imidazol-1-yl-acetic acid hydrochloride [1][2]
This protocol utilizes a non-aqueous ester cleavage.
-
Dissolve imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL).
-
Cool the solution to a temperature between -15 to -10 °C.
-
Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour, maintaining the temperature.
-
Stir the mixture at -5 to 0 °C for 2 hours.
-
Add isopropyl alcohol (25 mL) at a temperature between 0 to -10 °C over 30 minutes.
-
Allow the reaction mass to stir at room temperature for 30 minutes.
-
Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes.
-
Stir the mixture for 1 hour.
-
The resulting precipitate is filtered to afford imidazol-1-yl-acetic acid hydrochloride as an off-white crystalline solid.
Alternative Environmentally Friendly Protocol [3][4]
An alternative, solvent-free method for the N-alkylation of imidazole has been reported. This approach involves reacting imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate without any solvent.[4] The subsequent hydrolysis can be carried out by heating the ester in water, followed by the addition of hydrochloric acid to yield the hydrochloride salt.[4]
Visualizations
Caption: Experimental workflow for the two-step synthesis of imidazol-1-yl-acetic acid hydrochloride.
Disclaimer: This protocol is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and with adherence to all institutional and governmental safety regulations.
References
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
Application of Pyrrole Derivatives in the Development of Sirt6 Activators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing pyrrole derivatives, specifically those based on the pyrrolo[1,2-a]quinoxaline scaffold, as potent and selective activators of Sirtuin 6 (Sirt6). Sirt6 is a crucial NAD+-dependent deacetylase involved in various cellular processes, including DNA repair, inflammation, and metabolism, making it a promising therapeutic target for age-related diseases, cancer, and inflammatory disorders.
Introduction to Pyrrole Derivatives as Sirt6 Activators
Recent research has identified a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective activators of Sirt6.[1][2][3] These compounds have demonstrated low cytotoxicity and on-target effects, validated through Sirt6-knockdown experiments.[1][2][3] The mechanism of action involves allosteric activation, where the compounds bind to a specific acyl channel pocket within the Sirt6 catalytic core.[4][5] This binding induces a conformational change that enhances the enzyme's affinity for its substrates, leading to increased deacetylation activity.[4][5] Molecular docking studies suggest that interactions, such as π-cation interactions between the compound and residues like Trp188, are crucial for stabilizing the activator in the binding pocket.[1][2][3]
These pyrrole derivatives have shown significant therapeutic potential. For instance, certain compounds strongly repress lipopolysaccharide (LPS)-induced proinflammatory cytokine and chemokine production, highlighting their anti-inflammatory properties.[1][2][3] Notably, some derivatives have also exhibited anti-cancer activity by inhibiting the colony formation of cancer cells and have even shown efficacy against SARS-CoV-2 infection in preclinical studies.[1][2][3]
Quantitative Data Summary
The following table summarizes the in vitro activity of selected pyrrolo[1,2-a]quinoxaline-based Sirt6 activators.
| Compound ID | Sirt6 Activation (EC50, µM) | Maximum Fold Activation (Emax) | Notes | Reference |
| UBCS039 | ~38 | ~2-fold | First synthetic Sirt6 activator. | [4] |
| MDL-800 | 10.3 | up to 22-fold | Allosteric activator, promotes H3K9 and H3K56 deacetylation. | [1] |
| Compound 38 | Not explicitly stated, but potent activator | Not explicitly stated | Suppressed SARS-CoV-2 infection with an EC50 of 9.3 μM. | [1][2][3] |
| Compound 36 | Not explicitly stated, but potent activator | Not explicitly stated | Significantly inhibited cancer cell colony formation. | [1][2][3] |
Signaling Pathway
Sirt6 plays a critical role in regulating the NF-κB signaling pathway, a key pathway in inflammatory responses. The pyrrole derivative-mediated activation of Sirt6 enhances its ability to deacetylate histone H3 at lysine 9 (H3K9) on the promoters of NF-κB target genes. This deacetylation leads to a more condensed chromatin structure, which in turn reduces the expression of pro-inflammatory genes.
References
Application Notes and Protocols for the Evaluation of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic Acid in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the investigation of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid as a potential anti-inflammatory agent. The pyrrole scaffold is a well-established pharmacophore in numerous anti-inflammatory drugs, primarily exerting its effect through the inhibition of cyclooxygenase (COX) enzymes. While direct anti-inflammatory data for this compound is not extensively documented, its structural features suggest a strong potential for similar activity. This document outlines detailed protocols for in vitro and in vivo assays to characterize its anti-inflammatory profile, including COX-1/COX-2 inhibition, carrageenan-induced paw edema in a rodent model, and lipopolysaccharide-induced cytokine production in macrophages. Furthermore, templates for data presentation and graphical representations of experimental workflows and relevant signaling pathways are provided to facilitate a structured approach to the evaluation of this compound.
Introduction: The Potential of Pyrrole Derivatives in Inflammation
Pyrrole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting significant anti-inflammatory properties.[1] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as tolmetin and ketorolac feature a pyrrole core and function by inhibiting COX enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1] The structural motif of this compound, which incorporates a pyrrole ring linked to a glyoxylic acid moiety, suggests its potential to interact with the active sites of inflammatory enzymes. These notes offer a roadmap for researchers to systematically evaluate the anti-inflammatory capabilities of this promising compound.
Hypothesized Mechanism of Action: COX Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins and thromboxanes. By inhibiting COX enzymes, the production of these inflammatory mediators is reduced, leading to an anti-inflammatory effect. The selectivity of the compound for COX-2 over COX-1 is a critical parameter to assess, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.[1]
Figure 1: Hypothesized inhibition of the arachidonic acid cascade by this compound.
Experimental Workflow
A systematic approach to evaluating the anti-inflammatory potential of this compound should begin with in vitro screening to determine its direct effects on key inflammatory enzymes and pathways. Promising in vitro results should then be validated in a relevant in vivo model of acute inflammation.
Figure 2: Proposed experimental workflow for evaluating the anti-inflammatory properties of the test compound.
Detailed Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.[2][3]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX Cofactor solution
-
Arachidonic Acid (substrate)
-
COX Probe (fluorometric)
-
This compound (test compound)
-
Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and positive controls in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2).
-
Plate Setup:
-
Enzyme Control (EC) wells: Add the reaction mix and assay buffer.
-
Inhibitor Control (IC) wells: Add the reaction mix and the appropriate positive control.
-
Test Compound (S) wells: Add the reaction mix and serial dilutions of this compound.
-
-
Initiation of Reaction: Add the COX Probe to all wells, followed by the addition of arachidonic acid to initiate the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the slope of the linear range of the fluorescence curve for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for acute inflammation.[4][5][6]
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw edema.
Materials:
-
Male Wistar rats (180-200 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
This compound (test compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Plebysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin)
-
Groups III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally).
-
-
Dosing: Administer the vehicle, positive control, or test compound to the respective groups.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro LPS-Induced Cytokine Production in Macrophages
This assay assesses the effect of the compound on the production of pro-inflammatory cytokines.[7][8]
Objective: To determine the ability of this compound to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
24-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only treated cells.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 1: In Vitro COX Inhibition by this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | |||
| SC-560 (COX-1 selective) | |||
| Celecoxib (COX-2 selective) |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0 | 0 |
| Indomethacin | 10 | ||
| Test Compound | 10 | ||
| Test Compound | 20 | ||
| Test Compound | 40 |
Table 3: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Cells
| Treatment | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Test Compound | 1 µM | ||
| 10 µM | |||
| 100 µM | |||
| Dexamethasone | 10 µM |
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound as a novel anti-inflammatory agent. By following these methodologies, researchers can obtain critical data on its mechanism of action, in vivo efficacy, and effects on inflammatory cytokine production. The findings from these studies will be instrumental in determining the therapeutic potential of this compound and guiding future drug development efforts in the field of inflammation.
References
- 1. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. inotiv.com [inotiv.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Paal-Knorr Pyrrole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of substituted pyrroles, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a reaction that produces a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, usually under acidic catalysis.[1] The accepted mechanism proceeds through several key steps:
-
Hemiaminal Formation: The synthesis starts with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group. This ring-closing step results in a cyclized 2,5-dihydroxytetrahydropyrrole derivative and is often the rate-determining step of the reaction.[1][2]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1]
Q2: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1][3] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][4] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][4]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][5]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]
-
Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]
Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][6] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]
To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[5][6] Weakly acidic conditions, for example using acetic acid, are generally preferred.[5][7]
-
Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway.[1]
Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]
Q5: Are there modern, more efficient alternatives to the traditional harsh reaction conditions?
Yes, numerous modifications have been developed to improve the efficiency and environmental friendliness of the Paal-Knorr synthesis. These include:
-
Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields, often under milder conditions.[5][8]
-
Use of various catalysts: Mild Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃), solid acid catalysts (e.g., clays, silica sulfuric acid), and even iodine have been shown to be effective.[2][5][9][10]
-
Solvent-free conditions: Performing the reaction without a solvent can be highly effective, reducing environmental impact and often shortening reaction times.[5][11]
-
Mechanical Activation: Mechanochemical activation in a ball mill, sometimes with a biosourced organic acid like citric acid, can lead to high yields in very short reaction times without bulk solvent.[12]
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered during the Paal-Knorr pyrrole synthesis.
Caption: A flowchart for troubleshooting common issues in the Paal-Knorr synthesis.
Data Presentation: Catalyst and Condition Optimization
The choice of catalyst and reaction conditions significantly impacts the yield of the Paal-Knorr synthesis. The following tables summarize quantitative data for the synthesis of N-substituted pyrroles from 2,5-hexanedione and various amines, allowing for easy comparison.
Table 1: Effect of Catalyst on the Synthesis of 1-Phenyl-2,5-dimethylpyrrole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Acetic Acid | Ethanol | Reflux | 30 min | 85 | [4] |
| 2 | p-TSA (10) | CH₃CN | 80 | 1 h | 83 | [13] |
| 3 | Iodine (10) | None | 60 | 5 min | 98 | [1] |
| 4 | Citric Acid (10) | None (Ball Mill) | RT | 15 min | 74 | [12] |
| 5 | None | Water | 100 | 15 min | 96 | [13] |
| 6 | CATAPAL 200 (Alumina) | None | 60 | 45 min | 97 | [10] |
| 7 | [Bmim]I (Ionic Liquid) | [Bmim]I | 25 | 3 h | 96 | [13] |
Table 2: Greener Synthesis Approaches for N-Substituted Pyrroles
| Entry | Amine | Method | Catalyst | Time | Yield (%) | Reference |
| 1 | Aniline | Solvent-free, 25°C | None | 3 h | 96 | [11] |
| 2 | Benzylamine | Solvent-free, 25°C | None | 10 min | 98 | [11] |
| 3 | Aniline | Microwave, 80°C | Acetic Acid | 10-15 sec ramp, then hold | - | [8] |
| 4 | p-Bromoaniline | Ball Mill, 30 Hz | Citric Acid (10 mol%) | 15 min | High | [12] |
| 5 | Various | Water, 100°C | None | 15 min | 96 | [13] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[8]
-
Materials:
-
2,5-hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (1.0 eq), aniline (1.0 eq), and methanol.[4]
-
Add one drop of concentrated hydrochloric acid to the mixture.[8]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes.[4][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After the reflux period, cool the reaction mixture in an ice bath.[8]
-
While cooling, add cold 0.5 M hydrochloric acid to precipitate the product.[4][8]
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[8]
-
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
-
Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.[8]
-
Materials:
-
1,4-diketone (1.0 eq)
-
Primary amine (3 equivalents)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
-
-
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.[4][8]
-
Add glacial acetic acid and the primary amine to the vial.[4][8]
-
Seal the microwave vial and place it in the microwave reactor.[4]
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.[4][8]
-
Monitor the progress of the reaction by TLC.[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.[4]
-
Partition the mixture between water and ethyl acetate. Extract the aqueous phase with ethyl acetate.[4]
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.[4]
-
Evaporate the solvent under reduced pressure.[4]
-
Purify the crude material by column chromatography to yield the desired substituted pyrrole.[4]
-
Visualizations
Caption: The reaction pathway for the Paal-Knorr pyrrole synthesis.
Caption: A general experimental workflow for the Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. mdpi.com [mdpi.com]
- 11. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Pyrrole Carboxylic Acids in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of pyrrole carboxylic acids in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why are some pyrrole carboxylic acids poorly soluble in common organic solvents?
A1: The solubility of pyrrole carboxylic acids is influenced by a combination of factors inherent to their molecular structure. The pyrrole ring itself is aromatic and relatively nonpolar, while the carboxylic acid group is highly polar and capable of forming strong hydrogen bonds. This dual nature can lead to strong intermolecular interactions in the solid state, such as hydrogen bonding between carboxylic acid groups, resulting in a stable crystal lattice that is difficult for many organic solvents to disrupt. The overall solubility is a delicate balance between the polarity of the pyrrole ring, the hydrogen bonding capabilities of the carboxylic acid, and the nature of any substituents on the ring.
Q2: What are the most common organic solvents for dissolving pyrrole carboxylic acids?
A2: Polar aprotic solvents are often a good starting point for dissolving pyrrole carboxylic acids due to their ability to disrupt hydrogen bonds and solvate the polar carboxylic acid group. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol are frequently reported to be effective.[1][2] For specific compounds like N-methylpyrrole-2-carboxylic acid, methanol is a known solvent.[3] Pyrrole-3-carboxylic acid is reported to be soluble in alcohols.[4]
Q3: Can I predict the solubility of a novel pyrrole carboxylic acid derivative?
A3: While precise prediction is challenging, a qualitative assessment can be made based on the principles of "like dissolves like." The polarity of the solvent should be matched to the overall polarity of the pyrrole carboxylic acid derivative. The presence of additional polar functional groups on the pyrrole ring may increase solubility in polar solvents, while nonpolar substituents will favor less polar solvents. For a more quantitative prediction, computational models can be employed, though experimental determination remains the gold standard.
Q4: My pyrrole carboxylic acid is still not dissolving. What are the next steps?
A4: If initial attempts to dissolve your compound in a single solvent are unsuccessful, several techniques can be employed to enhance solubility. These include the use of co-solvents, pH adjustment, particle size reduction (micronization), and the formation of solid dispersions. Each of these methods is detailed in the Troubleshooting Guides and Experimental Protocols sections below.
Troubleshooting Guides
Issue 1: The pyrrole carboxylic acid precipitates out of solution upon standing.
-
Possible Cause: The initial dissolution may have been kinetically favored (e.g., through heating), but the solution is supersaturated at ambient temperature.
-
Troubleshooting Steps:
-
Re-dissolve with gentle heating: Warm the solution to re-dissolve the precipitate.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. This can sometimes help maintain a metastable supersaturated solution.
-
Use a Co-solvent: Add a small percentage of a co-solvent in which the compound has higher solubility. This can increase the overall solvating power of the solvent system.
-
Check for Polymorphism: The compound may be precipitating as a more stable, less soluble crystalline form. Characterize the precipitate by techniques like X-ray powder diffraction (XRPD) to investigate this possibility.
-
Issue 2: The solubility of my compound is inconsistent between batches.
-
Possible Cause: Variations in the crystalline form (polymorphism) or the presence of impurities can significantly affect solubility.
-
Troubleshooting Steps:
-
Solid-State Characterization: Analyze different batches of your compound using techniques such as Differential Scanning Calorimetry (DSC) and XRPD to check for batch-to-batch consistency in solid form.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or other suitable analytical methods to determine the purity of each batch. Impurities can sometimes enhance or suppress solubility.
-
Standardize Crystallization Protocol: Ensure a consistent and well-documented procedure for the final crystallization or purification step of your synthesis to produce a consistent solid form.
-
Quantitative Solubility Data
The following table summarizes available quantitative and qualitative solubility data for some common pyrrole carboxylic acids. It is important to note that solubility can be temperature-dependent and the values below are generally reported at or near room temperature.
| Pyrrole Carboxylic Acid | Solvent | Solubility |
| Pyrrole-2-carboxylic acid | Dimethyl sulfoxide (DMSO) | 22 mg/mL[1] |
| Water | 5.88 mg/mL[5] | |
| Ethanol | Soluble[6] | |
| Methanol | Soluble[2] | |
| Acetone | Soluble[6] | |
| Pyrrole-3-carboxylic acid | Water | Soluble[7] |
| Alcohols | Soluble[4] | |
| N-Methylpyrrole-2-carboxylic acid | Methanol | Soluble[3] |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement of a pyrrole carboxylic acid in an organic solvent.
Materials:
-
Pyrrole carboxylic acid of interest
-
Selected organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the pyrrole carboxylic acid to a vial containing a known volume of the organic solvent. The solid should be in excess to ensure a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the pyrrole carboxylic acid.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100g ).
-
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes a method to systematically evaluate the effect of a co-solvent on the solubility of a pyrrole carboxylic acid.
Materials:
-
Pyrrole carboxylic acid
-
Primary solvent (in which the compound has low solubility)
-
Co-solvent (miscible with the primary solvent and in which the compound has higher solubility, e.g., DMF, DMSO, or NMP)
-
Equipment from Protocol 1
Procedure:
-
Preparation of Co-solvent Mixtures:
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc., v/v).
-
-
Solubility Determination:
-
For each co-solvent mixture, determine the solubility of the pyrrole carboxylic acid using the shake-flask method described in Protocol 1.
-
-
Data Analysis:
-
Plot the solubility of the pyrrole carboxylic acid as a function of the co-solvent percentage. This will help identify the optimal co-solvent concentration for dissolution.
-
Protocol 3: Solubility Enhancement by pH Adjustment
This protocol is for increasing the solubility of pyrrole carboxylic acids by converting them to their more soluble salt form through the addition of a base. This is particularly useful for preparing aqueous stock solutions or for reactions in protic solvents.
Materials:
-
Pyrrole carboxylic acid
-
Solvent (e.g., water, ethanol, or a mixture)
-
A suitable base (e.g., 1M NaOH, 1M KOH, or an organic base like triethylamine (TEA))
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
Procedure:
-
Dispersion of the Acid:
-
Suspend the pyrrole carboxylic acid in the chosen solvent.
-
-
Addition of Base:
-
While stirring, slowly add the base dropwise to the suspension.
-
-
Monitoring Dissolution and pH:
-
Observe the dissolution of the solid. Continue adding the base until the solid is completely dissolved.
-
If working with an aqueous or protic solvent, monitor the pH. The solubility will significantly increase as the pH approaches and surpasses the pKa of the carboxylic acid, leading to the formation of the carboxylate salt.
-
-
Final Adjustment:
-
Once the compound is dissolved, the pH can be adjusted as needed for the specific application, keeping in mind that lowering the pH may cause the free acid to precipitate.
-
Visualizing Experimental Workflows
Caption: Workflow for addressing poor solubility of pyrrole carboxylic acids.
Caption: Factors influencing the solubility of pyrrole carboxylic acids.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]
- 3. N-Methylpyrrole-2-carboxylic acid | 6973-60-0 [m.chemicalbook.com]
- 4. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 7. Pyrrole-3-carboxylic acid CAS#: 931-03-3 [m.chemicalbook.com]
Technical Support Center: Optimization of N-Methylation of Pyrroles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful N-methylation of pyrroles.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary for the N-methylation of pyrrole? A1: The N-H proton in pyrrole is moderately acidic (pKa ≈ 17.5) and requires deprotonation by a base to form the nucleophilic pyrrolide anion.[1] This anion then attacks the methylating agent. Performing the reaction under acidic conditions will likely result in very low to no yield.[2]
Q2: What are the most common methylating agents for this reaction? A2: Common methylating agents include methyl iodide (MeI) and dimethyl sulfate (DMS).[2] However, due to the high toxicity of dimethyl sulfate, alternatives are often preferred.[2] Other options include dimethyl carbonate, methanol (in the presence of specific catalysts), and milder solid reagents like phenyl trimethylammonium iodide (PhMe3NI).[3][4][5]
Q3: How does the choice of solvent affect the reaction outcome? A3: The solvent plays a crucial role in reaction efficiency and selectivity. Polar aprotic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are highly effective as they can solvate the cation of the base, enhancing the nucleophilicity of the pyrrolide anion.[2][6] In some cases, the choice of solvent can also influence the ratio of N-alkylation to C-alkylation.[1][7]
Q4: Can C-alkylation occur as a side reaction? A4: Yes, C-alkylation is a potential side reaction. The reaction of the pyrrolide anion is influenced by the counter-ion of the base.[1] More ionic nitrogen-metal bonds (e.g., with Na+, K+) in solvating solvents tend to favor N-alkylation, while more covalent bonds (e.g., with MgX) can lead to alkylation at the carbon atoms.[1]
Q5: Are there catalytic methods available for N-methylation? A5: Yes, various catalytic systems have been developed. These include copper-catalyzed reactions, as well as iridium and ruthenium-based catalysts that enable the use of methanol as the methylating agent.[4][6][8] These methods can offer milder reaction conditions and alternative pathways.
Q6: How does N-methylation impact the physicochemical properties of a molecule? A6: N-methylation is a common strategy in drug discovery to modify a compound's properties. It removes a hydrogen bond donor, which can affect solubility, lipophilicity (logD), and membrane permeability.[9] The impact can be profound and depends on the local chemical environment and the molecule's conformation.[9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Acidic or Neutral Conditions | The N-H proton of pyrrole must be removed. Ensure a sufficiently strong base is used in at least a stoichiometric amount.[2] |
| Inappropriate Base/Solvent Combination | The choice of base and solvent is critical. For instance, a switch from KOH in acetone to K2CO3 in DMF can dramatically increase yield from 10% to 87% in analogous N-alkylation reactions.[6] |
| Poor Nucleophilicity | If the pyrrolide anion is not sufficiently nucleophilic, the reaction will be slow. Using a polar aprotic solvent like DMF or DMSO can enhance nucleophilicity.[2][6] |
| Insufficient Reaction Time or Temperature | Some N-methylation reactions require extended periods (e.g., 10-14 hours) or elevated temperatures to proceed to completion.[2][6] Monitor the reaction by TLC or LC-MS to determine the optimal time. |
| Catalyst Inefficiency (if applicable) | If using a catalytic method, ensure the catalyst is active. The amount of catalyst can also be crucial; increasing CuI from 5 mmol% to 10-15 mmol% can improve yields and reduce reaction times.[6] |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Step |
| C-Alkylation Side Product | This occurs when the electrophile attacks the carbon ring instead of the nitrogen. Use bases with more ionic character (e.g., NaH, KOH, Cs2CO3) and polar solvents to favor N-alkylation.[1] |
| Overalkylation/Quaternization | This is common when the product contains other nucleophilic sites (e.g., a pyridine nitrogen).[10] Consider using a milder, monoselective methylating agent like phenyl trimethylammonium iodide (PhMe3NI) or trimethylphosphate.[5][10] |
| Reaction with Other Functional Groups | If the pyrrole substrate has other sensitive functional groups, they may react under the basic conditions. A milder base like Cs2CO3 may be beneficial.[5] Protecting sensitive groups prior to methylation may be necessary. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for optimizing N-alkylation (a reaction analogous to methylation) and N-methylation of pyrroles.
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (N/A) | Acetone | Room Temp. | N/A | 10[6] |
| 2 | K2CO3 (4.0) | DMF | Room Temp. | 14 | 87[6] |
| 3 | K2CO3 (6.0) | DMF | Room Temp. | 14 | 87[6] |
| 4 | NaOH (1.1) | DMSO | 20 | 5 | 93*[11] |
| 5 | Cs2CO3 (N/A) | Toluene | 120 | N/A | 85**[5] |
*Data for N-methylation of pyrrole with methyl iodide. **Data for N-methylation of a primary amide using PhMe3NI; demonstrates mild base effectiveness.
Table 2: Effect of Catalyst Loading and Temperature on N-Alkylation Yield
| Entry | Catalyst (mmol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | 20-25 | 12 | <61[6] |
| 2 | CuI (5) | 80 | 5 | <61[6] |
| 3 | CuI (10) | 80 | 5 | >61 (Improved)[6] |
| 4 | CuI (15) | 95 | 4 | >61 (Improved)[6] |
Experimental Protocols
Protocol 1: General N-Methylation using Methyl Iodide and Potassium Carbonate
This protocol is adapted from general procedures for N-alkylation.[2][6]
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrole substrate (1.0 equiv).
-
Solvent and Base Addition: Add anhydrous DMF and potassium carbonate (K2CO3, 4.0 equiv).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Methylating Agent: Add methyl iodide (MeI, 1.2-1.5 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N-Methylation using Sodium Hydroxide in DMSO
This protocol is based on a high-yield synthesis of 1-methylpyrrole.[11]
-
Preparation: In a flask, dissolve the pyrrole substrate (1.0 equiv), sodium hydroxide (NaOH, 1.1 equiv), and methyl iodide (MeI, 1.1 equiv) in dimethyl sulfoxide (DMSO).
-
Reaction: Stir the mixture at room temperature (~20°C) for 5 hours.
-
Workup: Add a saturated aqueous solution of sodium chloride to the reaction mixture.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Concentrate the organic phase and purify by column chromatography to yield the N-methylated pyrrole.
Visualizations
Caption: General experimental workflow for the N-methylation of pyrroles.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Key parameter relationships influencing reaction outcome.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]
- 4. Iridium-catalyzed methylation of indoles and pyrroles using methanol as feedstock - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. reddit.com [reddit.com]
- 11. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]
Side reactions in the synthesis of 2-acylpyrroles and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acylpyrroles. The following information addresses common side reactions and offers preventative strategies to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 2-acylpyrroles?
A1: The most prevalent side reactions encountered during the synthesis of 2-acylpyrroles are:
-
Formation of 3-acylpyrrole isomer: This is the most common byproduct, arising from the competing acylation at the C3 position of the pyrrole ring. The regioselectivity is highly dependent on the reaction conditions.
-
Diacylation: Introduction of a second acyl group onto the pyrrole ring, leading to 2,4- or 2,5-diacylpyrroles, can occur, especially if the reaction conditions are not carefully controlled.[1]
-
Polymerization: Pyrroles are susceptible to polymerization under strongly acidic conditions, which are often employed in Friedel-Crafts acylation, leading to the formation of dark, insoluble materials and a reduction in the yield of the desired product.[1][2]
-
N-acylation: In some cases, acylation can occur at the nitrogen atom of the pyrrole ring, particularly if the nitrogen is unprotected.
Q2: How can I selectively synthesize the 2-acylpyrrole isomer and avoid the 3-acylpyrrole byproduct?
A2: Achieving high regioselectivity for 2-acylation is a critical challenge. The choice of synthetic method and reaction parameters is crucial. Key strategies include:
-
Vilsmeier-Haack Reaction: This method is generally highly selective for the formylation (a type of acylation) at the 2-position of electron-rich pyrroles.[3]
-
Friedel-Crafts Acylation with N-protection: The use of an N-protecting group can direct acylation to the C2 position. For instance, N-alkoxycarbonyl protected pyrroles tend to yield 2-acylated products.[4]
-
Choice of Lewis Acid: In Friedel-Crafts acylation of N-sulfonylated pyrroles, weaker Lewis acids like SnCl₄ or BF₃·OEt₂ favor the formation of the 2-acyl isomer, whereas stronger Lewis acids such as AlCl₃ tend to promote C3-acylation.[5]
Q3: What causes the formation of dark, tarry substances in my reaction, and how can I prevent it?
A3: The formation of dark, insoluble polymers is a common issue, particularly in Friedel-Crafts acylation, and is caused by the high reactivity of the pyrrole ring under strong acidic conditions.[1][2] To mitigate this:
-
Use Milder Lewis Acids: Opt for less aggressive Lewis acids to reduce the overall acidity of the reaction medium.
-
Control Reaction Temperature: Running the reaction at lower temperatures can help to control the rate of polymerization.
-
Protect the Pyrrole Nitrogen: N-substitution, especially with electron-withdrawing groups, can decrease the reactivity of the pyrrole ring and its susceptibility to polymerization.
-
Use Alternative Acylation Methods: Consider methods that do not require strong acids, such as the Vilsmeier-Haack reaction or acylation using N-acylbenzotriazoles.
Troubleshooting Guides
Problem 1: Low yield of the desired 2-acylpyrrole with a significant amount of the 3-acyl isomer.
| Possible Cause | Troubleshooting Solution |
| Inappropriate Lewis Acid in Friedel-Crafts Acylation | For N-benzenesulfonylpyrrole, switch to a weaker Lewis acid like SnCl₄ or BF₃·OEt₂ to favor C2-acylation. Stronger Lewis acids like AlCl₃ promote C3-acylation.[5] |
| Unprotected Pyrrole Nitrogen | Protect the pyrrole nitrogen with a suitable group. N-alkoxycarbonyl groups, for example, can direct acylation to the C2 position. |
| High Reaction Temperature | Optimize the reaction temperature. Lower temperatures can sometimes improve regioselectivity. |
Problem 2: Presence of diacylated byproducts in the final product mixture.
| Possible Cause | Troubleshooting Solution |
| Excess Acylating Agent | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent. |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or GC-MS and quench it as soon as the starting material is consumed to avoid further acylation. |
| Highly Activating Substituents on the Pyrrole Ring | For highly activated pyrroles, consider using milder acylation conditions or a less reactive acylating agent. |
Problem 3: The reaction mixture turns into a dark, insoluble polymer.
| Possible Cause | Troubleshooting Solution |
| Strongly Acidic Conditions | Use a milder Lewis acid or consider non-acidic acylation methods. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize polymerization.[6] |
| Unprotected and Highly Reactive Pyrrole Substrate | Protect the pyrrole nitrogen with an electron-withdrawing group to decrease the ring's reactivity. |
Quantitative Data Summary
Table 1: Regioselectivity of Friedel-Crafts Acylation of N-Methylpyrrole with Benzoyl Chloride
| Catalyst | Conversion (%) | Isolated Yield of 2-benzoyl-N-methylpyrrole (%) |
| None | 87 | 57 |
| DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | 100 | 88 |
Data sourced from a study on organocatalytic Friedel-Crafts acylation. The use of DBN as a catalyst significantly improves the yield of the C2-acylated product.[7]
Table 2: Influence of Lewis Acid on the Acylation of N-p-Toluenesulfonylpyrrole
| Lewis Acid | Ratio of 3-acyl to 2-acyl isomer |
| AlCl₃ | 2:1 to 4:3 |
| Et₂AlCl | Predominantly 2-acyl product |
Data indicates that stronger Lewis acids favor 3-acylation, while weaker ones favor 2-acylation.[5]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Vinylpyrrole for 2-Formylpyrrole Synthesis
Materials:
-
N-vinylpyrrole (5 mmol)
-
Dimethylformamide (DMF) (0.40 g, 5.5 mmol)
-
Phosphorus oxychloride (POCl₃) (0.84 g, 5.5 mmol)
-
1,2-Dichloroethane
-
Sodium acetate (2.26 g, 28 mmol)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate
-
Basic alumina
Procedure:
-
To DMF at -78 °C, add POCl₃ dropwise. Stir the mixture for 15 minutes without cooling.
-
Add 1,2-dichloroethane (1.5 mL) and cool the mixture back to -78 °C.
-
Add a solution of N-vinylpyrrole in 1,2-dichloroethane (1.5 mL) dropwise over 10 minutes.
-
Stir the resulting mixture for 3 hours at ambient temperature.
-
Add a solution of sodium acetate in water (10 mL) and continue stirring for 1 hour at ambient temperature.
-
Extract the reaction mixture with diethyl ether (5 x 5 mL).
-
Combine the organic phases, wash with saturated aqueous sodium bicarbonate solution (3 x 5 mL), and dry over magnesium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography on basic alumina (hexane/ether 3:1) to yield the 2-formylpyrrole.[8]
Protocol 2: Friedel-Crafts Acylation of N-Methylpyrrole using DBN Catalyst
Materials:
-
N-methylpyrrole
-
Benzoyl chloride
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Toluene
-
2,5-dimethylfuran (internal standard for NMR)
Procedure:
-
In a suitable reaction vessel, dissolve N-methylpyrrole and benzoyl chloride in toluene.
-
Add DBN as the catalyst.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by ¹H NMR spectroscopy using 2,5-dimethylfuran as an internal standard.
-
Upon completion, quench the reaction and work up to isolate the product.
-
Purify the crude product by column chromatography to obtain 2-benzoyl-N-methylpyrrole.[7]
Visualizations
Caption: Logical workflow of side reactions in 2-acylpyrrole synthesis.
Caption: Troubleshooting decision tree for 2-acylpyrrole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Formylation - Wikipedia [en.wikipedia.org]
- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
Technical Support Center: Purification of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The most common impurities include:
-
Regioisomers: The primary regioisomeric impurity is (1-methyl-1H-pyrrol-3-yl)(oxo)acetic acid, formed during the Friedel-Crafts acylation of 1-methylpyrrole. The ratio of 2- and 3-substituted products can be influenced by the Lewis acid and reaction conditions used.
-
Starting Materials: Unreacted 1-methylpyrrole and oxalyl chloride (or its byproducts) may be present.
-
Solvent Residues: Residual solvents from the reaction and work-up (e.g., dichloromethane, diethyl ether) are common.
-
Decarboxylation Product: As an α-keto acid, the target compound is susceptible to decarboxylation, especially when heated, which would lead to the formation of 1-methyl-1H-pyrrole-2-carbaldehyde.[1]
-
Hydrolysis Products: In the presence of water, oxalyl chloride can hydrolyze to oxalic acid.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary recommended purification methods are recrystallization and silica gel column chromatography. Due to the thermal lability of α-keto acids, distillation is generally not recommended as it can lead to decarboxylation.[1]
Q3: Is this compound sensitive to particular conditions?
A3: Yes, as an α-keto acid, it is sensitive to heat, which can induce decarboxylation. It is also an acidic compound, so care should be taken when choosing chromatography conditions to avoid strong bases. Prolonged exposure to strong acids or bases should also be avoided.
Q4: How can I assess the purity of my this compound?
A4: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to quantify the purity and detect impurities. A suitable method for the related compound, 1-methyl-1H-pyrrole-2-acetic acid, uses a mobile phase of acetonitrile and water with a phosphoric acid modifier.[2] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 94-96 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable.- Insufficient solvent was used. | - Select a different solvent or solvent system based on solubility tests.- Add more hot solvent in small portions until the compound dissolves. |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by evaporation and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure.- The solution cooled too quickly. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- If significant impurities are suspected, first purify by column chromatography. |
| Low recovery of the purified compound. | - Too much solvent was used for recrystallization.- The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities. | - The chosen eluent system has incorrect polarity. | - Adjust the eluent polarity. For acidic compounds like this, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent system can improve peak shape and resolution.- Perform small-scale TLC experiments to optimize the solvent system before running the column. |
| The compound streaks on the column or TLC plate. | - The compound is interacting too strongly with the silica gel due to its acidic nature. | - Add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid group. |
| The compound does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Low recovery from the column. | - The compound is irreversibly adsorbed onto the silica gel. | - While less common for this type of compound, consider using a different stationary phase like alumina (neutral or acidic) if recovery from silica is consistently low. |
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% (if impurities have different solubility profiles) | - Simple setup- Cost-effective- Can yield highly pure crystalline material | - Lower recovery- May not remove impurities with similar solubility- Can be time-consuming to find the right solvent |
| Silica Gel Column Chromatography | >99% | - High resolution for separating closely related impurities (e.g., regioisomers)- Applicable to a wide range of impurities | - More complex and time-consuming setup- Requires larger volumes of solvent- Potential for sample loss on the column |
Table 2: Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Sparingly soluble | Moderately soluble | Suitable for recrystallization, potentially as a co-solvent. |
| Hexane | Insoluble | Sparingly soluble | Good as an anti-solvent in recrystallization. |
| Toluene | Sparingly soluble | Soluble | A potential recrystallization solvent. |
| Dichloromethane | Soluble | Very soluble | More suitable as a chromatography solvent. |
| Ethyl Acetate | Moderately soluble | Very soluble | Good for both recrystallization and chromatography. |
| Methanol/Ethanol | Soluble | Very soluble | Can be used in chromatography, may be too good a solvent for recrystallization alone. |
| Diethyl Ether | Moderately soluble | Soluble | A potential recrystallization solvent, but its low boiling point can be a challenge. |
Experimental Protocols
Protocol 1: Recrystallization from Toluene
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with stirring. Continue adding toluene in small portions until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purified product should be a pale yellow solid.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial chromatography solvent (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate with 0.5% acetic acid) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Logic for Failed Crystallization.
References
Technical Support Center: HPLC Analysis of Polar Pyrrole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the High-Performance Liquid Chromatography (HPLC) analysis of polar pyrrole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing step-by-step solutions to guide you through the troubleshooting process.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Question: My peaks for polar pyrrole compounds are tailing or are excessively broad. What are the potential causes and how can I fix this?
Answer:
Poor peak shape is a frequent challenge when analyzing polar compounds, including pyrroles. Tailing is often caused by secondary interactions between the analyte and the stationary phase, while broadening can result from several factors.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing peak tailing.[1][2]
-
Solution 1: Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-1%) or use a buffer at a pH that suppresses the ionization of the silanol groups (typically pH < 4) or the analyte.[3]
-
Solution 2: Use a Different Column: Consider using a column with a polar-embedded phase or a highly end-capped C18 column to minimize silanol interactions.[4] For basic compounds, a stationary phase with a positive charge can repel the analyte and improve peak shape.[1]
-
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting.[5]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[5]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.[5]
-
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the column and detector can cause peak broadening.[6][7]
-
Solution: Use tubing with a smaller internal diameter and keep the length as short as possible.
-
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Flush the column with a strong solvent.[7] If the problem persists, consider replacing the guard column or the analytical column.
-
Troubleshooting Workflow for Poor Peak Shape:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent or Drifting Retention Times
Question: The retention times for my polar pyrrole analytes are drifting or fluctuating between injections. What could be the cause?
Answer:
Retention time instability is a common problem in HPLC, particularly with polar analytes where subtle changes in the mobile phase or column condition can have a significant impact.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: This is a primary cause of drifting retention times, especially when using gradient elution or high aqueous mobile phases.[8][9]
-
Mobile Phase Composition Changes:
-
Inaccurate Mixing: The HPLC pump's proportioning valve may not be mixing the solvents accurately. To test this, pre-mix the mobile phase manually and see if the issue resolves.[11]
-
Solvent Volatility: Volatile mobile phase components (e.g., triethylamine, trifluoroacetic acid) can evaporate over time, changing the mobile phase composition.[2] Prepare fresh mobile phase daily.
-
Degassing Issues: Dissolved air in the mobile phase can lead to pump cavitation and flow rate inaccuracies. Ensure the mobile phase is adequately degassed.[6]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, as a 1°C change can alter retention by 1-2%.[8]
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and elute slowly, causing retention time drift.[9]
-
Solution: Implement a column wash step after each sequence or use a guard column to protect the analytical column.[8]
-
-
Changes in Mobile Phase pH: For ionizable compounds, small shifts in the mobile phase pH can significantly impact retention time.
-
Solution: Ensure the mobile phase pH is at least one unit away from the analyte's pKa and that the buffer concentration is sufficient (typically >5 mM).
-
Troubleshooting Workflow for Retention Time Drift:
Caption: Troubleshooting workflow for retention time instability.
Issue 3: Poor Resolution
Question: I am unable to separate my polar pyrrole compound from impurities or other components in the mixture. How can I improve resolution?
Answer:
Achieving adequate resolution for polar compounds that are poorly retained on traditional reversed-phase columns can be difficult.[10][12]
Potential Causes & Solutions:
-
Insufficient Retention: Polar compounds often elute at or near the void volume in reversed-phase chromatography.
-
Solution 1: Switch to HILIC or ANP: Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) are alternative modes that provide better retention for polar analytes.[10][13]
-
Solution 2: Use a Polar-Embedded Column: These columns are designed to be stable in highly aqueous mobile phases and offer different selectivity for polar compounds.[4]
-
-
Inadequate Selectivity: The mobile phase and stationary phase are not providing sufficient separation between the analytes.
-
Solution 1: Modify Mobile Phase: Change the organic modifier (e.g., acetonitrile vs. methanol), adjust the pH, or change the buffer type and concentration.[14]
-
Solution 2: Adjust Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
-
Low Column Efficiency: Broad peaks will lead to poor resolution.
-
Solution: Address peak broadening issues as described in "Issue 1". Additionally, using a column with smaller particles can increase efficiency.[15]
-
Issue 4: Low Sensitivity / Small Peaks
Question: The peak for my polar pyrrole compound is very small, and I'm having trouble with detection. How can I increase the signal?
Answer:
Low sensitivity can be due to issues with the detector, the method, or the sample itself.
Potential Causes & Solutions:
-
High Background Noise: Impurities in the mobile phase or a dirty detector cell can increase noise and obscure small peaks.[16][17]
-
Solution: Use high-purity solvents (e.g., LC-MS grade) and additives.[15] Flush the system and clean the detector cell.
-
-
Suboptimal Detector Wavelength (UV-Vis): The selected wavelength may not be the absorbance maximum for your compound.
-
Poor Ionization (LC-MS): Mobile phase additives can cause ion suppression.
-
Peak Broadening: As peaks broaden, their height decreases.
-
Solution: Improve peak shape (see "Issue 1") and column efficiency. Using columns with a smaller internal diameter can also increase peak height.[19]
-
-
Sample Adsorption: The analyte may be adsorbing to sample vials or tubing.
-
Solution: Use deactivated glass vials or polypropylene vials to minimize adsorption of basic or hydrophobic compounds, respectively.[16]
-
Experimental Protocols & Data
Example HPLC Method for a Polar Pyrrole Derivative
This protocol is a starting point and may require optimization for your specific analyte and matrix. It is based on a validated method for a pyrrole-containing ester derivative.[20][21]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at a high aqueous percentage and ramp up the organic phase. A typical starting point could be 95:5 (A:B) to 50:50 (A:B) over 15 minutes. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 225 nm (or the specific λmax of your compound) |
| Injection Volume | 5 - 20 µL |
Alternative HILIC Method Parameters for Highly Polar Compounds
For compounds that are not retained by reversed-phase chromatography, a HILIC method is recommended.[10]
| Parameter | Recommended Condition |
| Column | HILIC Stationary Phase (e.g., Amide, Diol) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Ammonium Formate or Acetate Buffer (e.g., 10 mM, pH 3.2 or 5.8) |
| Gradient | Start with a high percentage of acetonitrile (e.g., 90-95%) and decrease over time. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Sample Solvent | Should be similar to the initial mobile phase (high organic content). |
Logical Relationship between Chromatography Mode and Analyte Polarity:
References
- 1. sielc.com [sielc.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 17. Factors that affect sensitivity in HPLC - Tech Information [mtc-usa.com]
- 18. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 19. researchgate.net [researchgate.net]
- 20. oatext.com [oatext.com]
- 21. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Enhancing In Vivo Stability of Pyrrole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with pyrrole-based compounds in in vivo studies. Pyrrole and its derivatives are versatile scaffolds in medicinal chemistry, but their inherent instability can pose significant hurdles to obtaining reliable and reproducible preclinical data.[1][2] This guide offers practical strategies and detailed protocols to enhance the stability of these valuable compounds.
Frequently Asked questions (FAQs)
Q1: My pyrrole-based compound shows excellent in vitro potency but has poor efficacy in vivo. What could be the underlying reasons?
A1: A significant discrepancy between in vitro and in vivo results for pyrrole compounds often points to stability issues. The primary causes are typically:
-
Metabolic Instability: The pyrrole ring is susceptible to oxidation by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.[3][4] This can lead to rapid clearance and low systemic exposure.
-
Hydrolytic Instability: Depending on the substituents, the pyrrole ring or functional groups on the molecule can be susceptible to hydrolysis in the physiological pH range of the gastrointestinal tract or blood.
-
Poor Solubility and Permeability: The compound may not be sufficiently soluble in gastrointestinal fluids or may have low permeability across the intestinal membrane, leading to poor absorption.[5]
-
Chemical Instability: Some pyrrole derivatives are sensitive to light, air, and acidic conditions, which can lead to degradation before and after administration.[6]
Q2: How can I quickly assess the metabolic stability of my new pyrrole derivative?
A2: An in vitro metabolic stability assay using liver microsomes is a standard and efficient method. This assay measures the rate at which your compound is metabolized by the primary drug-metabolizing enzymes. A common approach is to incubate the compound with human or rat liver microsomes and an NADPH regenerating system, then quantify the decrease of the parent compound over time using LC-MS/MS.[7] A short half-life in this assay is indicative of high metabolic clearance.
Q3: What are the main strategies to improve the in vivo stability of a pyrrole-based compound?
A3: There are three primary strategies to enhance the in vivo stability of pyrrole compounds:
-
Structural Modification: Introducing substituents that block or slow down metabolic oxidation. Common modifications include the addition of electron-withdrawing groups or halogens to the pyrrole ring.[8]
-
Formulation Strategies: Encapsulating the compound in a protective delivery system, such as liposomes, can shield it from metabolic enzymes and improve its pharmacokinetic profile.
-
Prodrug Approach: Temporarily modifying the structure of the compound to create an inactive form (prodrug) that is more stable. The prodrug is then converted to the active compound in vivo at the target site.[9]
Q4: Can I predict which part of my pyrrole compound is most likely to be metabolized?
A4: While computational models can provide some guidance, the most reliable method is to perform a metabolite identification study. This involves incubating your compound with liver microsomes and analyzing the resulting mixture by high-resolution mass spectrometry to identify the structures of the metabolites. This will pinpoint the "metabolic hotspots" on your molecule, guiding your efforts for structural modification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vivo experiments with pyrrole-based compounds.
Issue 1: Rapid Disappearance of the Compound from Plasma in Pharmacokinetic Studies
| Possible Cause | Recommended Action |
| High First-Pass Metabolism | The compound is being extensively metabolized in the liver before reaching systemic circulation. |
| Solution: 1. Structural Modification: Introduce metabolic blockers. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can significantly increase metabolic stability. 2. Prodrug Strategy: Design a prodrug that masks the metabolically susceptible part of the molecule. 3. Alternative Route of Administration: Consider intravenous (IV) administration to bypass first-pass metabolism and determine the compound's intrinsic clearance. | |
| Enzymatic Degradation in Blood | Plasma esterases or other enzymes may be degrading the compound. |
| Solution: 1. In Vitro Plasma Stability Assay: Incubate the compound in plasma from the species used in your in vivo study to confirm this issue. 2. Structural Modification: Replace labile functional groups (e.g., esters) with more stable alternatives (e.g., amides). | |
| Poor Solubility Leading to Precipitation | The compound may be precipitating out of solution upon administration, leading to low and erratic absorption.[10] |
| Solution: 1. Formulation Improvement: Use solubility-enhancing excipients, such as cyclodextrins or co-solvents. 2. Particle Size Reduction: Micronization or nanocrystal formulations can improve the dissolution rate. 3. Liposomal Formulation: Encapsulating the compound in liposomes can improve its solubility and stability. |
Issue 2: High Variability in Animal Efficacy Studies
| Possible Cause | Recommended Action |
| Inconsistent Oral Bioavailability | Differences in food intake, gut motility, and gut microbiome among animals can lead to variable absorption of an orally administered compound. |
| Solution: 1. Standardize Experimental Conditions: Ensure consistent fasting times and diet for all animals in the study. 2. Formulation Optimization: Develop a more robust formulation that provides more consistent absorption, such as a self-emulsifying drug delivery system (SEDDS). 3. Consider IV Administration: If feasible for the therapeutic indication, IV administration will eliminate absorption variability. | |
| Compound Instability in Dosing Solution | The compound may be degrading in the vehicle before or during administration. |
| Solution: 1. Vehicle Stability Study: Assess the stability of your compound in the dosing vehicle over the duration of the study at the relevant temperature and light conditions. 2. pH Adjustment: Ensure the pH of the vehicle is one at which the compound is most stable. 3. Fresh Preparation: Prepare the dosing solution immediately before administration. |
Data Presentation
The following tables provide a summary of quantitative data related to the stability of pyrrole-based compounds.
Table 1: In Vitro Metabolic Stability of Pyrrole Analogs in Human Liver Microsomes (HLM)
| Compound ID | R1 Substituent | R2 Substituent | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent-1 | -H | -CH3 | 15 | 46.2 |
| Analog-1A | -F | -CH3 | 45 | 15.4 |
| Analog-1B | -Cl | -CH3 | 62 | 11.2 |
| Analog-1C | -H | -CF3 | 85 | 8.2 |
| Parent-2 | -H | -OCH3 | 22 | 31.5 |
| Analog-2A | -CN | -OCH3 | >120 | <5.8 |
Note: Data are representative and intended for comparative purposes. Actual values will vary depending on the specific pyrrole scaffold and experimental conditions.
Table 2: Hydrolytic Stability of a Pyrrole-Ester Prodrug
| pH | Buffer | Half-life (t½) (hours) |
| 2.0 | Simulated Gastric Fluid (without pepsin) | 48 |
| 6.8 | Simulated Intestinal Fluid (without pancreatin) | 24 |
| 7.4 | Phosphate Buffered Saline (PBS) | 18 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the metabolic half-life and intrinsic clearance of a pyrrole-based compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)
-
Acetonitrile with an internal standard for reaction termination and sample processing
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5-1 mg/mL.
-
Add the test compound working solution to the microsome-containing wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Protocol 2: Preparation of Pyrrole-Modified Liposomes via Thin-Film Hydration
Objective: To formulate a pyrrole-based compound into liposomes to enhance its stability and solubility.
Materials:
-
Pyrrole-functionalized lipid (e.g., a pyrrole-PEG-DSPE conjugate)
-
Structural lipids (e.g., DSPC or DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Film Formation: Dissolve the structural lipids, cholesterol, and the pyrrole-functionalized lipid in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (structural lipid:cholesterol:pyrrole-lipid).[11]
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin, uniform lipid film on the flask wall. Ensure the temperature is above the transition temperature of the lipids.[11]
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.[11]
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) containing the pyrrole-based drug by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).[11]
-
Extrusion: To create unilamellar vesicles (LUVs) of a uniform size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes to ensure a homogenous liposome suspension.[11]
-
Characterization: Analyze the liposome formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Caption: Cytochrome P450-mediated metabolic activation of a pyrrole compound.
Caption: Workflow for assessing and improving the stability of pyrrole compounds.
Caption: Logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Metabolic activation of model pyrroles by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uv.es [uv.es]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Workup Procedures for Pyrrole Synthesis Reactions
Welcome to the Technical Support Center for the refinement of workup procedures in pyrrole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification and isolation of pyrrole products. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the workup of pyrrole synthesis reactions.
Issue 1: Low Yield of Isolated Pyrrole
-
Question: After performing the reaction and workup, the final yield of my purified pyrrole is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the reaction and workup process. Consider the following:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before initiating the workup.
-
Product Solubility: Your pyrrole derivative might have partial solubility in the aqueous layer during extraction. To mitigate this, perform multiple extractions (3-4 times) with a suitable organic solvent. Saturating the aqueous layer with brine can also decrease the solubility of the organic product in the aqueous phase.
-
Product Volatility: Some pyrroles are volatile and can be lost during solvent removal under reduced pressure.[1] Use a lower temperature on the rotary evaporator and ensure the vacuum is not too high.
-
Degradation on Silica Gel: Pyrroles can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[2] To address this, you can neutralize the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column or add a small percentage (0.1-1%) of triethylamine or pyridine to your eluent.[2]
-
Polymerization: Pyrroles, especially those that are electron-rich, are prone to polymerization under acidic conditions or upon exposure to air and light.[3] Ensure that any acid catalyst is thoroughly neutralized during the workup by washing with a mild base like sodium bicarbonate solution. Work expeditiously and store the crude product under an inert atmosphere if possible.
-
Issue 2: Presence of Persistent Impurities
-
Question: Despite purification, my final product is contaminated with persistent impurities. How can I identify and remove them?
-
Answer: The nature of impurities depends on the specific pyrrole synthesis method used.
-
Unreacted Starting Materials: If TLC indicates the presence of starting materials, optimize the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reactants) to drive the reaction to completion.
-
Furan Byproducts (Paal-Knorr Synthesis): The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound.[3] To minimize its formation, maintain the pH of the reaction mixture above 3.[4] Using an excess of the amine can also favor pyrrole formation.
-
Self-Condensation Products (Knorr Synthesis): α-aminoketones are prone to self-condensation.[5] They are often generated in situ to avoid this side reaction.
-
Colored Impurities: The formation of dark, tarry substances often suggests polymerization.[3] Lowering the reaction temperature and using a milder catalyst can help.[3] For purification, you can treat a solution of the crude product with activated charcoal to adsorb colored impurities, though this may lead to some loss of the desired product.[2]
-
Issue 3: Difficulty with Crystallization
-
Question: My pyrrole product "oils out" or fails to crystallize during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. Here are some troubleshooting steps:
-
Slow Down Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2]
-
Use a More Dilute Solution: Add more hot solvent to dissolve the oil, and then allow it to cool slowly. You can also try to slowly evaporate the solvent to induce crystallization.[2]
-
Scratching and Seeding: Gently scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. If you have a pure crystal, add a small "seed" crystal to the solution.[2]
-
Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different single solvents or two-solvent systems.[2] Common mixtures include hexane/ethyl acetate and ethanol/water.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective general method for purifying pyrroles?
A1: The choice of purification method depends on the physical properties of the pyrrole derivative.
-
Column Chromatography: This is a versatile technique for both solid and liquid pyrroles, especially for separating compounds with different polarities.[6]
-
Recrystallization: For solid pyrroles, recrystallization is often an effective method for achieving high purity.[3]
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an efficient purification method.[3]
Q2: How can I remove residual acid catalyst from my reaction mixture?
A2: An aqueous workup is typically performed to neutralize and remove acid catalysts. Wash the organic layer with a saturated solution of sodium bicarbonate or another mild base. This is followed by washing with water and then brine to remove any remaining inorganic salts and water.[1]
Q3: My pyrrole product darkens upon standing. How can I prevent this?
A3: The darkening of pyrroles is often due to oxidation or polymerization upon exposure to air and light.[7] It is best to purify the pyrrole immediately before use.[7] For storage, keep the purified compound in a sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.[2]
Data Presentation
The following tables summarize quantitative data on the yield and purity of pyrroles obtained through different workup and purification procedures.
Table 1: Comparison of Purification Methods for Tetrasubstituted Pyrroles [6]
| Purification Method | Typical Yield Range (%) | Typical Purity (%) | Notes |
| Single-Solvent Recrystallization | 60-90 | >98 | Highly dependent on finding a suitable solvent. Best for removing minor impurities. |
| Two-Solvent Recrystallization | 50-85 | >98 | Offers more flexibility in tuning solvent polarity. |
| Flash Column Chromatography | 40-80 | 95-99 | Effective for separating mixtures with different polarities. Yield can be lower due to product loss on the column. |
Table 2: Paal-Knorr Synthesis of N-Substituted Pyrroles in Water [8]
| Amine | Solvent | Reaction Time (min) | Yield (%) |
| Aniline | Water | 15 | 92 |
| Benzylamine | Water | 10 | 95 |
| n-Butylamine | Water | 10 | 90 |
Experimental Protocols
Protocol 1: General Workup Procedure for Paal-Knorr Synthesis [1][3]
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Neutralization: If an acid catalyst was used, carefully add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to maximize recovery.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: Purification of a Tetrasubstituted Pyrrole by Column Chromatography [2]
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives the desired pyrrole an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar eluent. A general guideline is to use 50-100g of silica gel per 1g of crude material.
-
Loading the Sample: Dissolve the crude pyrrole in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General experimental workflow for pyrrole synthesis and workup.
Caption: Troubleshooting decision tree for low yield in pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Mitigating impurities in the synthesis of pyrrole-2-carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of impurities in the synthesis of pyrrole-2-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of pyrrole-2-carboxylic acids?
A1: Common impurities include:
-
Colored By-products: Often arise from polymerization or side reactions, leading to a yellow, brown, or black appearance of the product.[1]
-
Unreacted Starting Materials: Residual pyrrole or other precursors used in the synthesis.
-
Polymeric Materials: Pyrroles are susceptible to polymerization, especially in the presence of acid, forming dark, insoluble materials.
-
Isomeric Impurities: In syntheses involving electrophilic substitution on the pyrrole ring, such as Friedel-Crafts acylation, mixtures of 2- and 3-substituted isomers can form.
-
Decarboxylation Product: The loss of the carboxylic acid group to form the corresponding pyrrole is a common side reaction, particularly under acidic conditions.
-
Side-products from Specific Syntheses: For example, in the Paal-Knorr synthesis, furan derivatives can be a significant byproduct if the reaction acidity is not carefully controlled.
Q2: My final product is highly colored. What is the best way to remove these colored impurities?
A2: For the removal of colored impurities, treatment with activated carbon (e.g., Norit) is a common and effective method.[1] This is typically done by dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating the mixture, and then filtering the hot solution to remove the carbon. Recrystallization is also an effective method for removing colored impurities.
Q3: How can I prevent the polymerization of pyrrole during my synthesis?
A3: Polymerization of pyrrole is often acid-catalyzed. To minimize this, you should:
-
Use freshly distilled pyrrole for your reaction.
-
Avoid strong acidic conditions where possible.
-
Work at lower temperatures.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also lead to colored and polymeric impurities.
Q4: I am performing a Paal-Knorr synthesis and suspect furan by-product formation. How can I confirm this and prevent it?
A4: Furan by-products can be identified by analytical techniques such as NMR or GC-MS. To prevent their formation, it is crucial to control the acidity of the reaction medium. The use of weakly acidic conditions, such as acetic acid, is recommended. Strongly acidic conditions (pH < 3) favor the formation of furans.
Q5: What are the recommended analytical techniques to assess the purity of my pyrrole-2-carboxylic acid?
A5: The purity of pyrrole-2-carboxylic acids can be effectively assessed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for detecting and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is a common setup.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Troubleshooting Guides
Problem 1: Low Yield and/or Oily Product After Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. |
| Product is soluble in the aqueous phase during workup | Adjust the pH of the aqueous layer during extraction to ensure the carboxylic acid is in its neutral form and more soluble in the organic solvent. |
| Formation of a salt | If a strong base was used, the product might be in its salt form. Acidify the aqueous layer to precipitate the carboxylic acid. |
| Oiling out during crystallization | Try a different solvent or a mixed solvent system for recrystallization. Slow cooling and scratching the flask can induce crystallization. |
Problem 2: Product is a Dark Oil or Solid
| Possible Cause | Troubleshooting Step |
| Polymerization of pyrrole starting material or product | Use freshly distilled pyrrole. Avoid high temperatures and strong acids. |
| Presence of highly colored impurities | Treat a solution of the crude product with activated carbon. Perform recrystallization. |
| Oxidation | Conduct the reaction and purification steps under an inert atmosphere. |
Data Presentation: Purification Method Effectiveness
The following table provides a qualitative summary of the effectiveness of various purification techniques for removing common impurities in pyrrole-2-carboxylic acid synthesis.
| Purification Method | Colored Impurities | Starting Materials | Polymeric Impurities | Isomeric Impurities | Decarboxylation Product |
| Recrystallization | High | Medium | Low | Low | Medium |
| Acid-Base Extraction | Low | High | Low | Low | High |
| Column Chromatography | High | High | Medium | High | High |
| Activated Carbon Treatment | High | Low | Low | Low | Low |
| Sublimation | Medium | Low | Low | Low | Low |
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is suitable for purifying pyrrole-2-carboxylic acid that is contaminated with moderately polar and non-polar impurities.
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude pyrrole-2-carboxylic acid (e.g., 1.0 g) in a minimal amount of hot ethanol (95%). Add the ethanol dropwise while heating the mixture on a hot plate until the solid just dissolves.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30 minutes once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (e.g., 1:1 mixture).
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Removal of Colored Impurities using Activated Carbon
This protocol is effective for removing colored by-products.
-
Dissolution: Dissolve the crude, colored pyrrole-2-carboxylic acid in a suitable solvent (e.g., ethanol or ethyl acetate) in an Erlenmeyer flask by heating.
-
Treatment with Activated Carbon: To the hot solution, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).
-
Heating: Gently boil the mixture for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon. The receiving flask should also be pre-heated to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the decolorized crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[1]
Visualizations
Caption: Impurity formation pathways in common syntheses of pyrrole-2-carboxylic acids.
Caption: General workflow for the purification of pyrrole-2-carboxylic acids.
References
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of Pyrrole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions of pyrrole derivatives.
Troubleshooting Guides & FAQs
This section is organized by reaction type and addresses specific issues in a question-and-answer format.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of a bromopyrrole yields a significant amount of the dehalogenated (debrominated) pyrrole. How can I prevent this?
A1: Dehalogenation is a common side reaction in the Suzuki-Miyaura coupling of pyrroles, particularly when the nitrogen atom is unprotected.[1][2] This side reaction can be suppressed by protecting the pyrrole nitrogen.[1]
-
N-Protection: The use of an N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, can effectively suppress dehalogenation.[1] Interestingly, under certain Suzuki coupling conditions, the Boc group can be removed in situ, providing the N-unprotected coupled product directly.[1] Another effective protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable under the reaction conditions and helps to avoid the formation of debrominated by-products.[1]
Q2: I am observing low yields in my Suzuki coupling reaction involving a pyrrole derivative. What are the likely causes and how can I improve the yield?
A2: Low yields in Suzuki-Miyaura coupling of pyrrole derivatives can arise from several factors, including catalyst inhibition, inefficient oxidative addition, and competing side reactions.[3]
-
Catalyst and Ligand Choice: For challenging substrates, consider using more electron-rich and bulky ligands to facilitate the oxidative addition step.[3] For instance, in the coupling of N-Boc-2-pyrroleboronic acid with 5-bromo-1-ethyl-1H-indazole, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was found to be the most effective catalyst, affording a high yield in a short reaction time.[4]
-
Base and Solvent Selection: The choice of base and solvent is critical. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMF, dioxane, toluene, with or without water) can significantly impact the reaction outcome.[5]
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction that consumes the starting material.[6] This can often be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.[3] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can reduce protodeboronation, another common side reaction.[3]
Q3: My Suzuki coupling reaction is producing a significant amount of homocoupled product from my pyrroleboronic acid. What can I do to minimize this?
A3: Homocoupling is a frequent side reaction in Suzuki couplings. To minimize its occurrence:
-
Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Therefore, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen).[3]
-
Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor homocoupling.
-
Catalyst Choice: Certain palladium catalysts and ligands are less prone to promoting homocoupling. It may be beneficial to screen different catalyst systems.
Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination with a chloropyrrole and observing little to no conversion. What should I troubleshoot first?
A1: The low reactivity of aryl chlorides compared to bromides or iodides is a common challenge, as the oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step.[7]
-
Catalyst System:
-
Palladium Source: Consider using a palladium pre-catalyst, such as a G3 or G4 palladacycle, which can form the active Pd(0) species more efficiently than sources like Pd(OAc)₂.[7]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for activating C-Cl bonds. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands are often effective where simpler ligands like PPh₃ fail.[7][8]
-
-
Reaction Conditions:
Q2: My Buchwald-Hartwig amination of a bromopyrrole is giving me a significant amount of hydrodehalogenation byproduct. How can I avoid this?
A2: Hydrodehalogenation (replacement of the halogen with hydrogen) is a competing side reaction.[7] This can occur when the final reductive elimination step is slow.
-
Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus competing pathways. Screening different bulky, electron-rich ligands is recommended.
-
Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the desired bimolecular amination over unimolecular side reactions.
-
Water Content: Ensure the use of dry solvents, as water can be a proton source for hydrodehalogenation.[7]
Sonogashira Coupling
Q1: I am observing significant homocoupling (Glaser coupling) of my terminal alkyne in a Sonogashira reaction with a halopyrrole. How can I suppress this?
A1: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[9]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require higher temperatures or different ligands, it eliminates the primary catalyst for Glaser coupling.
-
Strictly Anaerobic Conditions: If using a copper co-catalyst, it is imperative to maintain a strictly inert atmosphere to exclude oxygen.[9]
-
Amine Base: The choice of amine base can influence the extent of homocoupling. Screening different bases (e.g., triethylamine, diisopropylethylamine) may be beneficial.
Q2: My Sonogashira coupling with an N-Boc protected pyrrole is not proceeding. What could be the issue?
A2: While the Boc group is a common protecting group, its steric bulk or electronic effects can sometimes hinder the reaction.
-
Catalyst and Ligand: Ensure you are using an appropriate catalyst system. For example, a combination of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is standard.[10]
-
Solvent: The choice of solvent can be critical. Aprotic polar solvents like DMF or THF are commonly used.
-
Alternative Protecting Groups: If the Boc group is suspected to be problematic, consider switching to a different N-protecting group, such as a sulfonyl group, which has a different electronic and steric profile.[11]
Heck Reaction
Q1: I am attempting an intramolecular Heck reaction with a pyrrole derivative to form a fused ring system, but the reaction is not working. What are some key parameters to optimize?
A1: Intramolecular Heck reactions of pyrroles can be powerful for constructing complex heterocyclic systems.
-
Catalyst and Ligand: A palladium catalyst such as Pd(OAc)₂ or Pd(dba)₂ is a good starting point. The choice of ligand is crucial; phosphine ligands like PPh₃ are commonly employed.[12] For asymmetric reactions, chiral ligands are necessary.[12]
-
Base and Solvent: A base, typically an amine like triethylamine, is required. The solvent choice can influence the reaction outcome, with polar aprotic solvents like acetonitrile (MeCN) often being effective.[12]
-
Temperature: These reactions often require elevated temperatures to proceed efficiently.
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Pyrrole Derivatives
| Pyrrole Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | High | [4] |
| 3-chloroindazole | 5-indole boronic acid | P2 (precatalyst) | SPhos | K₃PO₄ | dioxane/H₂O | 80 | [13] |
| Ethyl 4-bromopyrrole-2-carboxylate | Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | Moderate to Excellent | [2] |
| Ethyl 3-bromo-2-formylpyrrole-5-carboxylate | Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Good | [14] |
Table 2: Ligand Selection for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide Type | Recommended Ligands | Comments | Reference(s) |
| Aryl Chlorides | RuPhos, BrettPhos, DavePhos, Josiphos | Bulky, electron-rich ligands are essential for activating the C-Cl bond. | [7][8] |
| Aryl Bromides | XPhos, SPhos, BINAP | A wider range of ligands are often effective. | [15][16] |
| Base-Sensitive Substrates | - | Weaker bases like K₃PO₄ or Cs₂CO₃ may be required, necessitating a more active catalyst system. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrrole
This protocol is adapted from a procedure for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.[4]
-
To an oven-dried reaction vessel, add the bromopyrrole derivative (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv).
-
Add anhydrous dimethoxyethane (DME) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrrole
This protocol is a general guideline based on best practices for challenging aryl chlorides.[7][17]
-
To an oven-dried Schlenk tube, add the chloropyrrole (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), and the corresponding ligand (e.g., XPhos, 0.04 equiv).
-
Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Biological Activity of Synthetic Pyrrole Derivatives: A Comparative In Vitro Guide
The pyrrole ring is a versatile heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant pharmacological importance.[1][2][3] Its unique structure allows for extensive substitution, leading to a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][5] This guide provides a comparative analysis of the in vitro performance of various synthetic pyrrole derivatives, supported by quantitative experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Biological Activity Data
The efficacy of substituted pyrroles is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative biological activities of several pyrrole derivatives against various targets, benchmarked against established alternatives.
Table 1: Anticancer Activity of Synthetic Pyrrole Derivatives
| Compound/Derivative Class | Substitution Details | Target | Activity Metric | Reported Value | Alternative/Control | Reported Value (Alternative) |
| Pyrrolo[1,2-a]quinoxaline-3-carboxylic acid 1c | Substituted phenylaminopyrrolo[1,2-a]quinoxaline | Human Protein Kinase CK2 | IC₅₀ | 49 nM[6] | Staurosporine | ~10 nM |
| Pyrrolotriazine derivative 16 | trans-4-aryl-piperidine-3-ol derived | Anaplastic Lymphoma Kinase (ALK) | IC₅₀ | 3-57 nM[7] | Crizotinib | ~24 nM |
| Pyrrolo[2,3-d]pyrimidine 13a | Pyrrolo[2,3-d]pyrimidine core | VEGFR-2 | IC₅₀ | 11.9 nM[7] | Sorafenib | ~90 nM |
| Pyrrole Derivative 4d | New series from benzimidazolium bromide | LoVo (Colon Cancer) | % Viability Decrease | 54.19% at 50 µM[8][9] | Doxorubicin | >90% at 1 µM |
| 3-Aroyl-1-Arylpyrrole (ARAP 22) | 1-phenyl & 3-(3,4,5-trimethoxyphenyl)carbonyl | NCI-ADR-RES (Drug-Resistant Ovarian Cancer) | Activity | Strong Inhibition[10][11] | Paclitaxel | Varies (Resistance) |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a substance that reduces a specific biological or biochemical function by 50%.
Table 2: Antimicrobial Activity of Synthetic Pyrrole Derivatives
| Compound/Derivative Class | Substitution Details | Target Organism | Activity Metric | Reported Value | Alternative/Control | Reported Value (Alternative) |
| Pyrrole-fused Pyrimidine 4g | Pyrrole fused with a pyrimidine ring | M. tuberculosis H37Rv | MIC | 0.78 µg/mL[2] | Isoniazid | 0.25 µg/mL[12] |
| 1,2,3,4-tetrasubstituted pyrrole 11 | Varied substitutions on the pyrrole core | S. aureus | Activity | ≥ Tetracycline[13] | Tetracycline | Standard MIC varies |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Benzamide derivative | M. tuberculosis | MIC | 3.125 µg/mL[12] | Ciprofloxacin | Standard MIC varies |
| Pyrrole derivative 3a-e series | Thiazole connected to pyrrole | E. coli | Activity | Equipotent to Ciprofloxacin[14] | Ciprofloxacin | Standard MIC varies |
| Pyrrole derivative 3a-e series | 4-hydroxyphenyl ring | C. albicans | Activity | Higher or equal to Clotrimazole[14] | Clotrimazole | Standard MIC varies |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]
Table 3: Anti-inflammatory Activity of Synthetic Pyrrole Derivatives
| Compound/Derivative Class | Substitution Details | Target/Assay | Activity Metric | Reported Value | Alternative/Control | Reported Value (Alternative) |
| Pyrrolopyridine 3l | Fused pyrrole-pyridine structure | Carrageenan-induced paw edema | % Inhibition | ~36.6% at 4h[16] | Diclofenac | ~40-50% (Dose-dependent)[16] |
| Pyrrole carboxylic acid 4k | Acetic acid group at position 1 | COX-2 Enzyme | IC₅₀ | > Celecoxib[17] | Celecoxib | ~40 nM |
| Pyrrole carboxylic acid 4h | Acetic acid group at position 1 | COX-1 Enzyme | IC₅₀ | High Activity[17] | Ibuprofen | ~2-10 µM |
Table 4: Antioxidant Activity of Synthetic Pyrrole Derivatives
| Compound/Derivative Class | Substitution Details | Assay | Activity Metric | Reported Value | Alternative/Control | Reported Value (Alternative) |
| Spiro pyrrolo[3,4-d]pyrimidine 11 | Spiro-fused heterocyclic system | DPPH Radical Scavenging | IC₅₀ | 33.0 µg/mL[18] | Ascorbic Acid | 4.08 µg/mL[18] |
| Spiro pyrrolo[3,4-d]pyrimidine 6 | Spiro-fused heterocyclic system | DPPH Radical Scavenging | IC₅₀ | 94.04 µg/mL[18] | Ascorbic Acid | 4.08 µg/mL[18] |
| Pyrrolo[2,3-b]quinoxaline 3a | Ethyl carboxylate substitution | DPPH Radical Scavenging | Activity | Greatest potential scavenger in series[19] | Quercetin | 9.97 µg/mL[20] |
Mandatory Visualizations
Diagrams provide a clear visual representation of complex processes and pathways, facilitating a deeper understanding of the experimental context.
Caption: General workflow for the discovery and development of novel pyrrole-based biological agents.[2]
Caption: Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.[2]
Experimental Protocols
Detailed and standardized methodologies are essential for the reproducibility of experimental results. Below are protocols for key assays used to determine the biological activity of the compounds cited in this guide.
Anticancer Activity: MTT Cell Viability Assay
This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.[21]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2][22] The amount of formazan produced is proportional to the number of living cells.[21]
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the synthetic pyrrole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will form purple formazan crystals.[22][24]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
-
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][25][26]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[15][26]
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrrole derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another appropriate broth).[15][27]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) on an agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[15][28]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[15]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.[25]
-
Data Acquisition: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth (no turbidity) is observed.[15]
-
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Principle: The assay measures the generation of Prostaglandin G2 (PGG2) or Prostaglandin E2 (PGE2), products of the COX-catalyzed conversion of arachidonic acid.[2] The inhibition of this reaction in the presence of a test compound is quantified, often using a fluorometric or colorimetric probe.[29][30]
-
Procedure:
-
Reagent Preparation: Prepare assay buffer, cofactors (e.g., hematin, L-epinephrine), and human recombinant COX-1 or COX-2 enzyme.[30][31]
-
Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, cofactors, and the COX enzyme. Then, add the pyrrole derivative (test inhibitor) or a known inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for COX-1).[17][31]
-
Incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[31][32]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[30][32]
-
Reaction Termination: After a short incubation (e.g., 2 minutes), stop the reaction by adding a solution such as saturated stannous chloride or another appropriate stopping agent.[32]
-
Detection: Quantify the amount of prostaglandin produced. This can be done using a specific probe that generates a fluorescent or colorimetric signal proportional to the prostanoid concentration. Read the signal using a plate reader at the appropriate wavelength.[30]
-
Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward assay to evaluate the free radical scavenging ability of compounds.[18]
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom or an electron, the DPPH radical is reduced to a colorless or pale yellow hydrazine derivative.[18] The decrease in absorbance is proportional to the radical scavenging activity.
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Also, prepare various concentrations of the test pyrrole derivatives and a standard antioxidant (e.g., ascorbic acid, quercetin).[18][20]
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing the different concentrations of the test compounds.[20]
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[20]
-
Data Acquisition: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.[20]
-
Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound compared to a control (DPPH solution without the test compound). Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[18]
-
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Broth microdilution - Wikipedia [en.wikipedia.org]
- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances [pubmed.ncbi.nlm.nih.gov]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 29. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Efficacy of Pyrrole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors. This guide provides a comparative analysis of the efficacy of various pyrrole-based compounds targeting key enzymes implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases. The data presented is compiled from peer-reviewed studies to aid in the evaluation and selection of compounds for further research and development.
I. Comparative Efficacy of Pyrrole-Based Kinase Inhibitors
The inhibitory activities of selected pyrrole-based compounds against their target kinases are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
| Compound/Inhibitor | Pyrrole Scaffold | IC50 (nM) for VEGFR-2 | Reference |
| Pyrrolo[2,3-d]pyrimidine 12d | Pyrrolo[2,3-d]pyrimidine | 11.9 | [3][4] |
| Pyrrolo[2,3-d]pyrimidine 15c | Pyrrolo[2,3-d]pyrimidine | 13.6 | [3][4] |
| Sunitinib | Pyrrole-indolin-2-one | 18.9 ± 2.7 | [5] |
| Axitinib | Indazole | -13.25 kcal mol-1 (Binding Affinity) | [5] |
EGFR Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[6][7] Dysregulation of EGFR signaling is a common feature of many cancers, making it a prime target for therapeutic intervention.[8]
| Compound/Inhibitor | Pyrrole Scaffold | IC50 (nM) for EGFR (Wild Type) | IC50 (nM) for EGFR (T790M Mutant) | Reference |
| Pyrrolo[3,2-d]pyrimidine 5b | Pyrrolo[3,2-d]pyrimidine | 30.1 | 12.8 | [9] |
| Pyrrolo[3,2-d]pyrimidine 12 | Pyrrolo[3,2-d]pyrimidine | 14.5 | 35.4 | [9] |
| Neratinib | Pyrrolo[2,3-d]pyrimidine | 92 | Not specified | [10] |
| Gefitinib | Quinazoline | 18.2 | 368.2 | [9] |
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[11][12] Their overexpression is frequently observed in various cancers, and their inhibition can lead to mitotic arrest and apoptosis in tumor cells.
| Compound/Inhibitor | Pyrrole Scaffold | IC50 (nM) for Aurora A | IC50 (nM) for Aurora B | Reference |
| Pyrrole-indolin-2-one 33 | Pyrrole-indolin-2-one | 12 | 156 | [13] |
| Pyrrole-indolin-2-one 47 | Pyrrole-indolin-2-one | 2190 | Not specified | [13] |
| SNS-314 | Not specified | 9 | 31 | [14] |
| CYC116 | Thiazolyl-pyrimidin-2-amine | 44 | 19 | [14] |
II. Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by these inhibitors and a general workflow for their discovery and evaluation are provided below.
Caption: Generalized workflow for the discovery and development of novel pyrrole-based enzyme inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyrrole-based compounds.
Caption: Overview of the EGFR signaling cascade and its inhibition by pyrrole-based molecules.[15]
Caption: Role of Aurora A and B kinases in mitosis and their inhibition by pyrrole-based compounds.[16]
III. Experimental Protocols
The following are generalized protocols for the key assays cited in this guide. Specific parameters may vary between studies.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a purified kinase enzyme.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase.[17] The amount of phosphorylated substrate or the amount of ADP produced is quantified, often using methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or radiometric detection.[17] The inhibition is measured by comparing the enzyme activity in the presence and absence of the test compound.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, EGFR, Aurora A/B)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (pyrrole-based inhibitors) dissolved in DMSO
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., fluorescently labeled antibody, [γ-32P]ATP)
-
Microplates (e.g., 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare solutions of the kinase and its substrate in the assay buffer.
-
Reaction Initiation: In the wells of a microplate, add the kinase, the test compound (or DMSO for control), and allow for a pre-incubation period (e.g., 15-30 minutes at room temperature) to permit compound binding to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg2+) or by adding the detection reagents.
-
Detection: Measure the signal (e.g., fluorescence, radioactivity) using a suitable instrument.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HUVEC for VEGFR-2, A549 for EGFR, HCT116 for Aurora Kinases)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (pyrrole-based inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cusabio.com [cusabio.com]
- 3. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 8. Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. apexbt.com [apexbt.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. superchemistryclasses.com [superchemistryclasses.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrrole Compound Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of pyrrole compounds, which are significant structural motifs in many pharmaceutical agents. The selection of a robust and reliable analytical method is critical for accurate quantification in various stages of drug development, from metabolic studies to quality control. This document outlines the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Executive Summary
The quantification of pyrrole-containing compounds is essential for ensuring the safety and efficacy of numerous pharmaceuticals. This guide compares three prevalent analytical techniques: HPLC-UV, GC-MS, and LC-MS/MS. LC-MS/MS generally offers the highest sensitivity and specificity, making it ideal for bioanalysis and trace-level quantification. HPLC-UV provides a cost-effective and robust alternative for routine analysis of less complex matrices, provided the analyte has a suitable chromophore. GC-MS is well-suited for volatile and thermally stable pyrrole derivatives, often requiring derivatization to improve chromatographic performance. The choice of method depends on the specific analytical requirements, including the nature of the analyte, the complexity of the matrix, and the desired level of sensitivity.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of each analytical method is summarized below based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 | > 0.99 |
| Accuracy (% Recovery) | 93.22% - 104.31% | 80.23% - 115.41% | 84.1% - 112.9% |
| Precision (%RSD) | Intra-day: ≤ 11.23%Inter-day: ≤ 9.64% | Intra-day: ≤ 12.03%Inter-day: ≤ 11.34% | Intra-day: 3.0% - 13.6%Inter-day: 4.8% - 18.9% |
| Limit of Detection (LOD) | Analyte dependent, typically in the µg/mL to ng/mL range. | Analyte dependent, can reach low ng/g levels. | Can reach low pg/mL to ng/mL levels. |
| Limit of Quantification (LOQ) | ~0.5 µmol/L for some derivatives.[1] | Analyte dependent, often in the low µg/mL range. | As low as 0.009 µg/L for certain pyrrolizidine alkaloids.[2] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | High, based on both retention time and mass fragmentation patterns. | Excellent, based on precursor and product ion monitoring (MRM). |
| Throughput | High | Moderate | High |
| Derivatization | Not typically required. | Often required for polar or non-volatile compounds. | Not typically required. |
| Cost | Lower | Moderate | Higher |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for each method.
HPLC-UV Method for Pyrrole-Imidazole Polyamides
This method is adapted from a validated procedure for the determination of pyrrole-imidazole polyamides in rat plasma.[3]
-
Sample Preparation: Deproteinization of plasma samples with methanol.
-
Chromatographic Conditions:
-
Column: Reversed-phase TSK-GEL ODS-80TM (4.6 mm x 15.0 cm).
-
Mobile Phase: A gradient of 0.1% acetic acid (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm.
-
GC-MS Method for Heterocyclic Aromatic Amines
This protocol is based on methods for the analysis of heterocyclic aromatic amines, which share structural similarities with some pyrrole compounds.[4]
-
Sample Preparation: Liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup. Derivatization may be necessary for certain analytes to increase volatility.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for the separation of aromatic amines.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient to ensure the separation of analytes.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometry in selected ion monitoring (SIM) or full-scan mode.
-
LC-MS/MS Method for Pyrrole-2,3,5-Tricarboxylic Acid (PTCA)
This protocol is based on a validated method for the quantification of PTCA, a biomarker, in human skin biopsies.[5]
-
Sample Preparation: Oxidative degradation of the matrix followed by evaporation and reconstitution of the extract in the mobile phase.
-
Chromatographic Conditions:
-
Column: Reversed-phase HPLC column.
-
Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions to ensure high selectivity and sensitivity.
-
Mandatory Visualizations
Signaling Pathway of a Pyrrole-Containing Drug: Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor containing a pyrrole moiety. It is used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[6] Its mechanism of action involves the inhibition of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby blocking downstream signaling pathways involved in tumor angiogenesis and cell proliferation.[3][7]
Experimental Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods ensures that different techniques produce comparable results, which is crucial when methods are transferred between laboratories or when different methods are used within the same study.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Synergy of Speed and Sustainability: A Comparative Guide to Microwave-Assisted and Conventional Pyrrole Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrrole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of microwave-assisted and conventional heating methods for pyrrole synthesis, supported by experimental data, to inform the selection of the most appropriate technique.
The introduction of microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of heterocyclic chemistry.[1] This technology offers significant advantages over traditional heating methods, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2] This guide will delve into a comparative analysis of these two synthetic approaches, with a focus on the widely used Paal-Knorr pyrrole synthesis.
Performance Snapshot: Microwave vs. Conventional Synthesis
The quantitative advantages of microwave irradiation are evident when comparing key reaction parameters. The following table summarizes experimental data for the synthesis of various N-substituted pyrroles from 2,5-hexanedione and primary amines, a classic example of the Paal-Knorr condensation.
| Entry | Amine | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | Conventional | Acetic Acid | Toluene | 110 (Reflux) | 12 h | ~70-80 | [3][4] |
| 2 | Aniline | Microwave | N-bromosuccinimide (NBS) | None | 160 | 15 min | >85 | [3] |
| 3 | Benzylamine | Conventional | - | - | - | >12 h | Moderate | [3] |
| 4 | Benzylamine | Microwave | None | None | High Power | 20 min | High | [3] |
| 5 | Various Amines | Conventional | - | Ethanol/Water | Reflux | 10 min | - | [3] |
| 6 | Various Amines | Microwave | Acetic Acid | None | 120-150 | 2-10 min | 65-89 | [3][5] |
| 7 | Various Amines | Microwave | [hmim][HSO4] (Ionic Liquid) | None | - | - | High | [3][6] |
| 8 | Aniline Derivatives | Microwave | Mn(NO₃)₂·4H₂O | Water | 120 | 20 min | High | [3] |
As the data clearly indicates, microwave-assisted synthesis consistently outperforms conventional methods in terms of reaction speed, with transformations that typically take hours being completed in minutes.[3][4] Furthermore, microwave synthesis often proceeds with higher yields and can be conducted under solvent-free conditions, which is a significant step towards more environmentally friendly chemical processes.[3][7]
Under the Hood: A Look at the Experimental Protocols
To provide a practical understanding of the differences between the two methodologies, detailed experimental protocols for a representative Paal-Knorr synthesis are provided below.
Conventional Synthesis Protocol: N-Phenylpyrrole
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, a mixture of 2,5-hexanedione (1 equivalent), aniline (1 equivalent), and a catalytic amount of acetic acid in toluene is prepared.[3][8]
-
Heating: The reaction mixture is heated to reflux (approximately 110 °C) with constant stirring.[3]
-
Reaction Time: The reaction is maintained at reflux for 12 hours.[3]
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the N-phenylpyrrole.
Microwave-Assisted Synthesis Protocol: N-Substituted Pyrroles
-
Reactant Mixture: In a sealed microwave reaction vessel, 2,5-hexanedione (1 equivalent) and the desired primary amine (1 equivalent) are mixed. In some cases, a catalyst such as N-bromosuccinimide or an ionic liquid is added.[3] For certain reactions, a solvent like water or no solvent is used.[3]
-
Microwave Irradiation: The sealed vessel is placed in a microwave reactor and irradiated at a set temperature (e.g., 120-160 °C) and power for a short duration (e.g., 10-20 minutes).[3]
-
Cooling and Work-up: The vessel is cooled to room temperature. If a solvent was used, it is removed. The crude product is then purified, often by simple filtration or a rapid chromatographic step, to afford the N-substituted pyrrole.[3]
Visualizing the Workflow: A Tale of Two Syntheses
The following diagrams, generated using the DOT language, illustrate the stark contrast in the experimental workflows of conventional and microwave-assisted pyrrole synthesis.
Caption: Comparative workflow of conventional versus microwave-assisted synthesis.
The Underlying Principle: Why Microwaves Excel
The efficiency of microwave heating stems from its unique mechanism. Unlike conventional heating, which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwaves directly heat the molecules within the sample.[2][9] This volumetric and uniform heating leads to a rapid increase in temperature, accelerating reaction rates.[9]
The following diagram illustrates the logical relationship between the heating method and the reaction outcome.
Caption: Mechanism and outcome comparison of heating methods.
Conclusion: A Clear Advantage for Modern Synthesis
The evidence strongly supports the superiority of microwave-assisted synthesis for the preparation of pyrrole derivatives in many applications. The dramatic reduction in reaction times, coupled with increased yields and the potential for solvent-free reactions, makes it an invaluable tool for accelerating drug discovery and development.[1][6] While conventional methods remain relevant, particularly for large-scale synthesis where microwave technology can be less energy-efficient, the benefits of MAOS in a research and development setting are undeniable.[10][11] Researchers are encouraged to consider the adoption of microwave technology to enhance their synthetic efficiency and embrace more sustainable chemical practices.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. On the energy efficiency of microwave-assisted organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Purity Confirmation of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid: A Comparative Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical final step in the synthesis of any new chemical entity. For (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid, a compound of interest in medicinal chemistry and materials science, ensuring high purity is paramount for reliable downstream applications. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the purity confirmation of this compound, supplemented with alternative chromatographic methods.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators of NMR, MS, and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound.
| Parameter | ¹H Quantitative NMR (qNMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Structural elucidation and absolute purity determination | Molecular weight confirmation and impurity identification | Quantitative purity analysis and separation of impurities |
| Purity Assessment | Quantitative (absolute) | Semi-quantitative | Quantitative (relative to a reference standard) |
| Data Output | Chemical shifts (ppm), coupling constants (Hz), integral values | Mass-to-charge ratio (m/z) | Retention time (min), peak area (%) |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | High | High | Moderate |
| Strengths | - Provides structural confirmation- Does not require a reference standard of the analyte- High precision and accuracy | - High sensitivity- Capable of identifying trace impurities- Provides molecular weight information | - High resolving power for complex mixtures- Well-established and widely available technique |
| Limitations | - Lower sensitivity than MS- Requires soluble samples- Complex spectra for mixtures | - May not be quantitative without a standard curve- Ionization suppression can affect accuracy | - Requires a reference standard for absolute quantification- Method development can be time-consuming |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound.
Instrumentation: 500 MHz NMR Spectrometer
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, ≥99.5% purity)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (maleic acid) into a clean vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the singlet of the N-methyl group is a suitable choice. For maleic acid, the singlet of the two olefinic protons is used.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Expected ¹H NMR Data (Predicted):
-
N-CH₃: singlet, ~3.8-4.0 ppm
-
Pyrrole protons: multiplet, ~6.0-7.5 ppm
-
COOH: broad singlet, >10 ppm
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify any potential impurities.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
MS Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
The expected exact mass for C₇H₇NO₃ is 153.0426.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of this compound.
-
Search for peaks that may correspond to potential impurities or degradation products.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from any impurities.[1]
Instrumentation: HPLC system with a UV detector.
Typical HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks.
-
Analysis: Inject the sample and standards onto the HPLC system.
-
Data Analysis: Determine the retention time of the main peak corresponding to this compound. Calculate the area percentage of the main peak to estimate the purity. For quantitative analysis, a calibration curve should be generated using a certified reference standard.
Mandatory Visualization
The following diagram illustrates the general workflow for the purity confirmation of this compound.
Caption: Workflow for Purity Confirmation.
Comparative Discussion
Both NMR and MS are powerful techniques for the purity confirmation of this compound, each offering unique advantages.
Quantitative NMR (qNMR) stands out for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte.[2][3] This is a significant advantage, especially for novel compounds where a certified standard may not be available. The technique is highly accurate and provides structural confirmation simultaneously.
Mass Spectrometry is unparalleled in its sensitivity for detecting trace impurities and confirming the molecular weight of the target compound. High-resolution mass spectrometry can provide the exact mass, which is a strong indicator of the elemental composition.
For a comprehensive purity assessment, a combination of techniques is often recommended. HPLC is an excellent complementary method to NMR and MS, offering high resolving power to separate closely related impurities.[4] While it typically provides relative purity, it can be made quantitative with a certified reference standard.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrrole Derivatives: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a fundamental heterocyclic motif, continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent versatility allows for a wide range of chemical modifications, leading to derivatives with potent and selective activities across various disease areas. This guide provides a comparative analysis of the in vivo therapeutic potential of recently investigated pyrrole derivatives, focusing on their anti-inflammatory, anticancer, and neuroprotective properties. The data presented herein is supported by experimental evidence from preclinical in vivo studies, offering a valuable resource for researchers in the field of drug discovery and development.
Anti-inflammatory Potential of Pyrrole Derivatives
Several novel pyrrole-based compounds have demonstrated significant anti-inflammatory activity in vivo, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs). The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory potential of new chemical entities.
Comparative In Vivo Efficacy of Anti-inflammatory Pyrrole Derivatives
| Compound ID | Derivative Class | Dose (mg/kg) | Route of Administration | Animal Model | Percent Inhibition of Paw Edema | Alternative/Control | Reference |
| Compound 2b | Pyrrolo[2,3-d]pyrimidine | 50 | Oral | Rat | 48% (at 3h) | Ibuprofen (50 mg/kg, 55% inhibition) | [1] |
| Compound 7b | Pyrrolo[2,3-d]pyrimidine | 50 | Oral | Rat | 45% (at 3h) | Ibuprofen (50 mg/kg, 55% inhibition) | [1] |
| Compound 7d | Pyrrolo[2,3-d]pyrimidine | 50 | Oral | Rat | 42% (at 3h) | Ibuprofen (50 mg/kg, 55% inhibition) | [1] |
| Compound 9b | Pyrrolo[2,3-d]pyrimidine | 50 | Oral | Rat | 52% (at 3h) | Ibuprofen (50 mg/kg, 55% inhibition) | [1] |
| Compound 10b | Pyrrolo[3,4-d]pyridazinone | 20 | Intraperitoneal | Rat | 57.5% (at 3h) | Indomethacin (10 mg/kg, 71.2% inhibition) | [2] |
| Compound 13b | Pyrrolo[3,4-d]pyridazinone | 20 | Intraperitoneal | Rat | 62.3% (at 3h) | Indomethacin (10 mg/kg, 71.2% inhibition) | [2] |
| Compound 3l | Pyrrolopyridine | Not Specified | Not Specified | Rat | ~36.33% (at 3h) | Diclofenac | [3] |
| K-3 | Pyrazole derivative | 100 | Oral | Rat | 52.0% (at 4h) | Not Specified | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the essential steps for inducing and measuring acute inflammation in a rat model to assess the efficacy of anti-inflammatory compounds.[5][6][7][8]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrrole derivative and vehicle
-
Reference drug (e.g., Ibuprofen, Indomethacin)
-
Pleasthesmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers.
-
Compound Administration: Administer the test pyrrole derivative, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.) at the desired dose.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for assessing anti-inflammatory activity.
Anticancer Potential of Pyrrole Derivatives
The structural diversity of pyrrole derivatives has been exploited to develop potent anticancer agents targeting various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis. In vivo validation in xenograft models provides crucial evidence of their therapeutic potential.
Comparative In Vivo Efficacy of Anticancer Pyrrole Derivatives
| Compound ID | Derivative Class | Dose | Route of Administration | Cancer Model | Efficacy Metric | Alternative/Control | Reference |
| Compound 9p | 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine | 25 mg/kg/day | Oral | RT112 Bladder Cancer Xenograft | Significant tumor growth inhibition | Vehicle | [9][10] |
| Marinopyrrole A | Marinopyrrole | 20 mg/kg | Not Specified | Not Specified | 85.7% survival in mice with T. gondii infection (related to anti-parasitic activity) | Vehicle | [11] |
| MP1 | Marinopyrrole Derivative | Not Specified | Not Specified | HD-MB03 Medulloblastoma Xenograft | Significant reduction in tumor growth | Vehicle | [12] |
| Compound 2 | Dihydroquinoxalinone | 1.0 mg/kg | Not Specified | NCI-H460 Xenograft | 61.9% tumor growth inhibition | Paclitaxel (15 mg/kg, 60.4% inhibition) | [13] |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes the general procedure for establishing and evaluating the efficacy of anticancer compounds in a subcutaneous xenograft mouse model.[14][15][16]
Materials:
-
Immunocompromised mice (e.g., athymic nude, NSG)
-
Human cancer cell line (e.g., RT112, HD-MB03)
-
Matrigel (optional)
-
Test pyrrole derivative and vehicle
-
Reference drug (e.g., Paclitaxel)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the desired human cancer cell line under appropriate conditions.
-
Cell Preparation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test pyrrole derivative, vehicle, or reference drug according to the planned dosing schedule and route.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: Workflow for assessing anticancer activity in vivo.
Signaling Pathways Targeted by Pyrrole Derivatives
The therapeutic effects of pyrrole derivatives are mediated through their interaction with specific molecular targets and modulation of key signaling pathways implicated in disease pathogenesis.
FGFR Signaling Pathway in Cancer
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumorigenesis. Several pyrrole derivatives have been developed as potent FGFR inhibitors.
Caption: Inhibition of the FGFR signaling cascade by pyrrole derivatives.
Mcl-1 Signaling Pathway in Cancer
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in various cancers, contributing to therapeutic resistance. Marinopyrroles are a class of pyrrole derivatives that have been shown to target Mcl-1.
Caption: Marinopyrroles promote apoptosis by inhibiting Mcl-1.
COX-2/PGE2 Signaling Pathway in Neuroinflammation
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory cascade, leading to the production of prostaglandins such as PGE2. This pathway is implicated in neuroinflammatory processes associated with neurodegenerative diseases. Some pyrrole derivatives have shown potential to modulate this pathway, suggesting a neuroprotective effect.
Caption: Pyrrole derivatives can mitigate neuroinflammation by inhibiting COX-2.
This guide provides a snapshot of the in vivo therapeutic potential of pyrrole derivatives. The presented data and protocols serve as a valuable starting point for researchers aiming to explore this promising class of compounds further. Continued investigation and optimization of these scaffolds hold the potential to deliver novel and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogs of Marinopyrrole A Show Enhancement to Observed In Vitro Potency against Acute Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 15. e-century.us [e-century.us]
- 16. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the inhibitory effects of pyrrole analogs on mPGES-1
Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a key therapeutic target for inflammatory diseases. As the terminal enzyme in the production of prostaglandin E2 (PGE2), its inhibition offers a more targeted anti-inflammatory approach compared to broader-acting NSAIDs or COX-2 inhibitors, potentially avoiding some of their associated side effects.[1] This guide provides a comparative overview of various pyrrole-based analogs that have been investigated for their inhibitory effects on mPGES-1, supported by experimental data and protocols.
The mPGES-1 Signaling Pathway
The synthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2). Cyclooxygenase enzymes (COX-1 or COX-2) then convert AA into the unstable intermediate, prostaglandin H2 (PGH2).[2][3] mPGES-1 specifically catalyzes the isomerization of PGH2 to PGE2.[3][4] PGE2 is then released from the cell and exerts its pro-inflammatory effects by binding to one of four G protein-coupled receptor subtypes (EP1-EP4).[5] Targeting mPGES-1 is a strategic approach because it selectively blocks the production of PGE2 without affecting the synthesis of other prostanoids derived from PGH2.[3]
Caption: The mPGES-1 enzymatic cascade for PGE2 synthesis.
Comparative Inhibitory Potency
Several pyrrole analogs have been synthesized and evaluated for their ability to inhibit mPGES-1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for representative pyrrole-based inhibitors from various studies. It is crucial to note that IC50 values are highly dependent on the assay conditions, with cell-free assays often yielding lower values than cell-based or whole blood assays.
| Compound Class | Example Compound | IC50 Value | Assay Type | Reference |
| Arylpyrrolizine | Licofelone (ML3000) | 6 µM | Cell-free (mPGES-1) | [6] |
| < 1 µM | Cell-based (IL-1β-treated A549 cells) | [6] | ||
| Arylpyrrolizine Sulfonimide | Tolylsulfonimide 11f | 2.1 µM | Cell-free (mPGES-1) | [7] |
| Substituted Pyrrole | Compound 8n | 4.5 - 6.9 nM | Cell-free (mPGES-1) | [8] |
| Trimethylpyrrole | Compound 12 | 0.1 - 1.0 µM | Cell-free (without detergent) | [9] |
| Inactive (>10 µM) | Cell-free (with 0.1% Triton X-100) | [9] |
Note: The dramatic loss of activity for Compound 12 in the presence of a detergent suggests it may be a "nuisance inhibitor," a critical consideration in drug development.[9]
Experimental Protocols
The evaluation of mPGES-1 inhibitors involves a series of tiered assays, from isolated enzyme systems to more physiologically relevant cellular models.
1. Cell-Free Recombinant Human mPGES-1 Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated mPGES-1.
-
Enzyme Preparation : Human mPGES-1 is typically overexpressed in a host system, such as FreeStyle 293-F cells, and then purified.[10] The protein is solubilized from microsomal fractions for use in the assay.
-
Assay Procedure :
-
The purified, recombinant human mPGES-1 enzyme is pre-incubated with the test compound (e.g., a pyrrole analog) at various concentrations in a buffer solution, often containing glutathione (GSH), an essential cofactor for mPGES-1.[3]
-
The enzymatic reaction is initiated by adding the substrate, PGH2.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 4°C) and is then terminated, typically by adding a stop solution containing a reducing agent like stannous chloride (SnCl2) to convert any remaining PGH2 to PGF2α.
-
The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are calculated by plotting the percent inhibition of PGE2 formation against the logarithm of the inhibitor concentration.[11]
-
2. Cell-Based Inhibition Assays
These assays assess the inhibitor's potency in a more complex biological environment, accounting for factors like cell permeability and target engagement within the cell.
-
A549 Cell Assay : Human lung carcinoma A549 cells are a common model as they can be stimulated to express both COX-2 and mPGES-1.
-
A549 cells are cultured and then stimulated with a pro-inflammatory agent, typically interleukin-1β (IL-1β), to induce the expression of mPGES-1 and COX-2.[12]
-
The stimulated cells are then treated with the test compounds for a set duration.
-
The cell culture supernatant is collected, and the concentration of PGE2 is measured to determine the extent of inhibition.[6]
-
-
Human Whole Blood (HWB) Assay : This ex vivo assay provides a highly relevant physiological context, including the effects of plasma protein binding.
-
Fresh human whole blood is treated with the test compound.
-
An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to induce the COX-2/mPGES-1 pathway in monocytes.
-
After incubation, plasma is separated, and PGE2 levels are quantified.[13] The higher IC50 values often observed in HWB assays can be attributed to high plasma protein binding of the inhibitor.[6]
-
3. Protocol for Identifying Nuisance Inhibitors
Nuisance inhibitors act through non-specific mechanisms, such as forming aggregates that sequester the enzyme, rather than binding to a specific active site. This can lead to false-positive results.
-
Detergent Sensitivity Assay : A key method to identify aggregate-based inhibition is to repeat the cell-free enzyme assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%).[9]
-
Interpretation : If a compound's inhibitory activity is substantially reduced or eliminated in the presence of the detergent, it is likely a nuisance inhibitor. The detergent disrupts the formation of the colloidal aggregates, restoring enzyme activity.[9]
Caption: Tiered workflow for evaluating mPGES-1 inhibitors.
References
- 1. Inhibitors of Microsomal Prostaglandin E2 Synthase‐1 Enzyme as Emerging Anti‐Inflammatory Candidates | Semantic Scholar [semanticscholar.org]
- 2. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylpyrrolizines as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) or as dual inhibitors of mPGES-1 and 5-lipoxygenase (5-LOX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells [frontiersin.org]
- 13. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[1,2-a]quinoxaline Derivatives
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this tricyclic system have been extensively explored as potential therapeutic agents, demonstrating a broad spectrum of biological effects including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrrolo[1,2-a]quinoxaline derivatives, supported by experimental data and detailed methodologies for key biological assays.
Anticancer and Kinase Inhibitory Activity
Pyrrolo[1,2-a]quinoxaline derivatives have shown significant promise as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][5][6]
Protein Kinase CK2 Inhibition:
A series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-3-carboxylic acids have been identified as potent inhibitors of human protein kinase CK2, a potential drug target for inflammatory diseases and cancer.[4] The SAR studies revealed that the substitution pattern on the phenylamino group significantly influences the inhibitory activity.
| Compound ID | Substitution (R) | IC50 (nM) for CK2 |
| 1a | H | 1100 |
| 1b | 2-Cl | 160 |
| 1c | 3-Cl | 49 |
| 1d | 4-Cl | 110 |
| 1e | 3-CH3 | 380 |
| 1f | 4-CH3 | 1300 |
| 1g | 3-OCH3 | 210 |
| 1h | 4-OCH3 | 1200 |
Key SAR Insights for CK2 Inhibition:
-
A chloro-substituent at the meta-position (3-Cl) of the phenylamino ring resulted in the most potent inhibitor (1c ) with an IC50 of 49 nM.[4]
-
Electron-withdrawing groups at the meta-position generally enhance activity.
-
Substituents at the para-position, whether electron-donating or withdrawing, tend to decrease the inhibitory potency.[4]
Akt Kinase Inhibition and Antiproliferative Activity:
Derivatives of pyrrolo[1,2-a]quinoxaline have also been investigated as potential inhibitors of Akt kinase (Protein Kinase B), a key node in cell signaling pathways that promote survival and proliferation.[5][6] SAR studies on a series of these compounds highlighted the importance of substitution at the C-4 position for antiproliferative activity against various cancer cell lines.[6]
| Cell Line | Compound A (IC50, µM) | Compound B (IC50, µM) |
| K562 | >50 | 1.8 |
| U937 | >50 | 1.5 |
| HL60 | >50 | 2.3 |
| MCF7 | >50 | 7.9 |
Compound A: 4-chloro-pyrrolo[1,2-a]quinoxaline Compound B: 4-(benzylpiperidinyl-fluorobenzimidazole substituted)-pyrrolo[1,2-a]quinoxaline
Key SAR Insights for Antiproliferative Activity:
-
Substitution at the C-4 position with a bulky group containing a benzylpiperidinyl fluorobenzimidazole moiety dramatically increases antiproliferative activity.[6]
-
Functionalization on the pyrrole ring is also deemed necessary for potent activity.[6]
Sirt6 Activation and Antiviral Activity
Recent studies have identified pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective activators of Sirtuin 6 (Sirt6), a protein deacetylase that has emerged as a promising therapeutic target for a range of diseases, including cancer, inflammation, and viral infections.[7][8]
A series of novel derivatives were synthesized and evaluated for their Sirt6 activating and anti-SARS-CoV-2 activity.[7]
| Compound ID | Sirt6 Activation (fold at 30 µM) | Anti-SARS-CoV-2 EC50 (µM) |
| 35 | 3.83 | ND |
| 36 | 3.71 | ND |
| 38 | 2.92 | 9.3 |
| 46 | 3.14 | ND |
| 47 | 3.19 | ND |
| 50 | 3.48 | ND |
ND: Not Determined
Key SAR Insights for Sirt6 Activation:
-
Introduction of a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety attached to the core scaffold is crucial for potent Sirt6 activation.[7]
-
Compound 38 , which has a dimethylamino terminal group on the side chain, showed significant anti-SARS-CoV-2 activity with an EC50 of 9.3 µM.[7][8]
-
Molecular docking studies suggest that a protonated nitrogen on the side chain forms a stabilizing π-cation interaction with Trp188 in the Sirt6 binding pocket.[7][8]
Antimalarial Activity
Pyrrolo[1,2-a]quinoxalines have also been investigated for their antimalarial properties. Studies comparing mono- and bis-pyrrolo[1,2-a]quinoxaline structures have provided valuable SAR insights.[9]
Key SAR Insights for Antimalarial Activity:
-
Bispyrrolo[1,2-a]quinoxalines demonstrated superior antimalarial activity compared to their monomeric counterparts.[9]
-
The presence of a methoxy group on the pyrrolo[1,2-a]quinoxaline nucleus was found to increase the pharmacological activity.[9]
-
The most potent compounds were bis-derivatives linked by a bis(3-aminopropyl)piperazine chain.[9] These compounds also showed inhibitory activity against β-hematin formation, a crucial process for the malaria parasite.[9]
Experimental Protocols
Protein Kinase CK2 Inhibition Assay
The inhibitory activity against human protein kinase CK2 was determined using a standard kinase assay. The assay mixture typically contains the CK2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP (radiolabeled or with a detection system).
-
Preparation of Reagents: A buffer solution (e.g., Tris-HCl with MgCl2 and NaCl) is prepared. The test compounds are dissolved in DMSO and diluted to various concentrations.
-
Kinase Reaction: The reaction is initiated by adding the kinase to a mixture containing the substrate, ATP, and the test compound. The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, typically by adding a stop solution or by spotting the mixture onto a phosphocellulose filter. The amount of substrate phosphorylation is quantified, which is inversely proportional to the inhibitory activity of the compound.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curves.
Cell Proliferation (MTT) Assay
The antiproliferative activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Visualizations
Caption: Synthetic pathway for the pyrrolo[1,2-a]quinoxaline core.
Caption: Experimental workflow for a kinase inhibition assay.
Caption: Summary of key structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validating Target Engagement: A Comparative Guide for Novel Pyrrole-Based Drug Candidates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel pyrrole-based drug candidates against other alternatives, supported by experimental data. It details methodologies for key target engagement validation assays and visualizes complex biological and experimental processes.
The validation of target engagement is a critical step in the drug discovery pipeline, confirming that a drug candidate interacts with its intended molecular target in a biologically relevant context. Pyrrole-containing compounds have emerged as a promising class of therapeutics, demonstrating activity against a range of targets implicated in diseases such as cancer. This guide focuses on the validation of target engagement for novel pyrrole-based drug candidates targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hypoxia-Inducible Factor-1α (HIF-1α), two key players in tumor angiogenesis and proliferation.
Comparative Analysis of Drug Candidates
The following tables summarize the in vitro potency of various pyrrole-based and alternative drug candidates against VEGFR-2 and HIF-1α. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[1]
| Compound | Scaffold | Target | IC50 (nM) | Reference |
| Sunitinib | Pyrrole | VEGFR-2 | 65 | [2] |
| Axitinib | Indazole | VEGFR-2 | 0.2 | [2] |
| Sorafenib | Pyridine | VEGFR-2 | 90 | [2] |
| Vatalanib | Pyrrolopyrimidine | VEGFR-2 | 37 | [2] |
| Tolmetin Derivative 2b | Pyrrole | VEGFR-2 | - | [3] |
| Tolmetin Derivative 2c | Pyrrole | VEGFR-2 | - | [3] |
| Benzoxazole Derivative 66b | Benzoxazole | VEGFR-2 | 4610 | [3] |
| Quinazolin-4(3H)-one Derivative 7 | Quinazolinone | VEGFR-2 | 340 | [4] |
| Compound | Scaffold | Target | IC50 (µM) | Reference |
| Indenopyrazole 2l | Indenopyrazole | HIF-1α Transcriptional Activity | 0.014 | [5] |
| Topotecan | Camptothecin | HIF-1α Protein Translation | - | [6] |
| Rapamycin | Macrolide | HIF-1α Protein Accumulation | - | [6] |
| PX-478 | - | HIF-1α mRNA and Protein Expression | - | [7] |
| BAY 87-2243 | - | HIF-1α and HIF-2α Protein Accumulation | - | [7] |
Key Target Engagement Validation Assays
A variety of biophysical and cell-based assays are available to confirm and quantify the interaction between a drug candidate and its target. The choice of assay depends on the nature of the target, the desired throughput, and the specific information required.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment.[8] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9]
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that measures the binding of an analyte (e.g., a drug candidate) to a ligand (e.g., the target protein) immobilized on a sensor surface in real-time.[10][11]
Experimental Protocol:
-
Ligand Immobilization: Covalently attach the purified target protein to the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing the drug candidate over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Data Analysis: Analyze the resulting sensorgram to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which reflects the binding affinity.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12][13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][15]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the purified target protein and the drug candidate in the same buffer.
-
Titration: Titrate the drug candidate solution into the protein solution in a series of small injections.
-
Heat Measurement: Measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit the data to a binding model to determine the thermodynamic parameters of the interaction.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action of drug candidates and the design of validation experiments.
Experimental workflows for key target engagement assays.
Simplified VEGFR-2 signaling pathway.
Simplified HIF-1α signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]
- 14. benchchem.com [benchchem.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Safety Operating Guide
Proper Disposal of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound, like similar carboxylic acids and pyrrole derivatives, may cause skin and eye irritation.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. This chemical should be treated as hazardous waste.
-
Waste Collection:
-
Carefully transfer the waste this compound into a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other incompatible chemicals.
-
-
Container Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard symbols (e.g., irritant).
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames.
-
-
Waste Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) or all available information about the chemical.
-
A common method for the disposal of such organic compounds is through high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers[1].
-
-
Decontamination:
-
Thoroughly decontaminate any lab equipment, surfaces, and reusable PPE that came into contact with the chemical.
-
Dispose of any single-use contaminated materials (e.g., gloves, wipes) in the designated hazardous waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
Spill Management
In the event of a spill, adhere to the following procedures:
-
Minor Spill:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand or earth).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE to be used when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Chemical Goggles | Recommended when there is a risk of splashing. | |
| Face Shield | To be used in conjunction with goggles for maximum protection. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are suitable. Inspect gloves for any tears or holes before use. |
| Body Protection | Laboratory Coat | Should be worn at all times in the laboratory. |
| Protective Clothing | Additional protective clothing may be necessary depending on the scale of the operation. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated fume hood. |
| Respirator | If a fume hood is not available or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.
Handling:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Procedural Precautions: Avoid the formation of dust and aerosols. Use non-sparking tools and ensure adequate ventilation.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions: Store in a cool, dry place away from direct sunlight and sources of ignition.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance. The primary method for disposal of this acidic organic compound is through neutralization.
Step-by-Step Disposal Protocol:
-
Containment: Ensure the waste is in a suitable, labeled, and sealed container.
-
Dilution: In a well-ventilated fume hood, slowly add the acidic waste to a large volume of cold water in a suitable container. Never add water to the acid.
-
Neutralization: Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the diluted acidic waste. Stir the solution continuously.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the resulting solution can typically be poured down the drain with a large amount of running water, in accordance with local regulations.
-
Reporting: Always follow your institution's specific guidelines for chemical waste disposal and maintain accurate records.
Important Considerations:
-
If the waste is contaminated with other hazardous materials (e.g., heavy metals), it must be disposed of as hazardous waste through your institution's environmental health and safety office.
-
For larger quantities, it is recommended to contact a licensed professional waste disposal service.
Experimental Workflow and Disposal
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Safe handling and disposal workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

